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  • Product: 1H-Benzimidazole,2-methoxy-4-nitro-(9CI)
  • CAS: 189045-49-6

Core Science & Biosynthesis

Foundational

Mechanism of action for 1H-Benzimidazole,2-methoxy-4-nitro-(9CI) derivatives

An In-Depth Technical Whitepaper on the Mechanism of Action for 1H-Benzimidazole, 2-methoxy-4-nitro- (9CI) Derivatives Prepared by: Senior Application Scientist, Preclinical Pharmacology & Drug Development Target Audienc...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Whitepaper on the Mechanism of Action for 1H-Benzimidazole, 2-methoxy-4-nitro- (9CI) Derivatives

Prepared by: Senior Application Scientist, Preclinical Pharmacology & Drug Development Target Audience: Researchers, Medicinal Chemists, and Oncology/Parasitology Drug Development Professionals

Executive Summary

The compound 1H-Benzimidazole, 2-methoxy-4-nitro- (9CI) (CAS: 189045-49-6) represents a highly specialized pharmacophore with profound implications in targeted oncology and anti-parasitic drug development [[1]](). With a molecular weight of 193.16 g/mol and a formula of C8H7N3O3 2, this scaffold merges the DNA-intercalating properties of the benzimidazole core with the redox-sensitive activation of a 4-nitro substituent.

As a Senior Application Scientist, I have observed that the true elegance of this molecule lies in the 2-methoxy substitution . This is not merely a structural filler; it is a critical electron-donating group (EDG) that fine-tunes the reduction potential of the adjacent 4-nitro group, restricting its activation to severely hypoxic microenvironments (such as solid tumor cores) while enhancing cellular permeability 3. This whitepaper deconstructs the multi-targeted mechanisms of action (MoA) of these derivatives, providing foundational causality for their biological activity and field-proven protocols for their preclinical validation.

Structural Pharmacophore Analysis

To understand the MoA, we must first deconstruct the causality behind the molecule's structural design:

  • The Benzimidazole Core: A fused bicyclic heterocycle that provides essential planarity and hydrogen-bonding capabilities. This allows the molecule to act as a nicotinamide mimic, competitively binding to enzymes like Poly(ADP-ribose) polymerase (PARP) 4, and facilitates deep intercalation into the DNA minor groove 5.

  • The 4-Nitro Substituent: The "warhead." Nitroaromatics are classic Hypoxia-Activated Prodrugs (HAPs) 6. Under low oxygen tension, 1-electron oxidoreductases (e.g., Cytochrome P450 oxidoreductase, POR) reduce the nitro group into highly reactive nitroso and hydroxylamine species.

  • The 2-Methoxy Substituent: The "modulator." The addition of an alkoxy group at the C2 position increases the lipophilicity (LogD) of the molecule, improving passive membrane diffusion 3. More importantly, its electron-donating nature shifts the one-electron reduction potential ( E1 ) to a more negative value, ensuring that the 4-nitro group is not prematurely reduced in healthy, oxygenated tissues.

Core Mechanisms of Action

MoA 1: Hypoxia-Selective Bioreductive Activation

In normoxic (healthy) tissues, the 4-nitrobenzimidazole undergoes a 1-electron reduction to form a nitro radical anion. Because oxygen is highly electronegative, it rapidly strips this electron away, regenerating the parent prodrug and creating a superoxide radical ( O2∙−​ )—a process known as futile redox cycling 6.

However, in the hypoxic core of solid tumors ( pO2​<0.1% ), oxygen is absent. The nitro radical anion is further reduced to nitroso (–NO) and hydroxylamine (–NHOH) intermediates. These electrophilic species covalently bind to DNA bases (forming bulky adducts) and crosslink proteins, leading to catastrophic replication fork collapse and apoptosis 7.

G Prodrug 2-Methoxy-4-Nitrobenzimidazole (Prodrug) Reductase 1-Electron Reduction (POR / Oxidoreductases) Prodrug->Reductase Radical Nitro Radical Anion (Reactive Intermediate) Reductase->Radical Normoxia Normoxia (O2 Present) Futile Redox Cycling Radical->Normoxia O2 Hypoxia Hypoxia (Low O2) Further Reduction Radical->Hypoxia No O2 Normoxia->Prodrug Reverts ROS Superoxide / ROS (Oxidative Stress) Normoxia->ROS Active Hydroxylamine / Amine (DNA Alkylator / PARP Inhibitor) Hypoxia->Active Apoptosis DNA Damage & Apoptosis Active->Apoptosis

Bioreductive activation pathway of 4-nitrobenzimidazoles in hypoxic microenvironments.

MoA 2: PARP Inhibition and Synthetic Lethality

Beyond DNA alkylation, nitrobenzimidazole derivatives act as potent inhibitors of Poly(ADP-ribose) polymerase (PARP) 8. By intercalating into the DNA and simultaneously binding the PARP catalytic domain, these compounds trap PARP on the DNA strand. In cancer cells with homologous recombination deficiencies (e.g., BRCA1/2 mutations), this dual-action mechanism triggers synthetic lethality 4.

MoA 3: Metabolic Modulation (G6PD/SIRT2 Axis)

Recent studies demonstrate that nitrobenzimidazole derivatives suppress the expression of Glucose-6-phosphate dehydrogenase (G6PD) and Sirtuin 2 (SIRT2) 9. G6PD is the rate-limiting enzyme of the pentose phosphate pathway, crucial for generating NADPH. By inhibiting G6PD, the 2-methoxy-4-nitrobenzimidazole scaffold strips the cancer cell of its antioxidant defenses, making it exponentially more vulnerable to the ROS generated during the drug's own futile redox cycling.

Quantitative Data Summaries

To benchmark the efficacy of the 2-methoxy-4-nitrobenzimidazole scaffold, we look at its physicochemical properties and comparative cytotoxicity.

Table 1: Physicochemical Properties of 1H-Benzimidazole, 2-methoxy-4-nitro- 2

PropertyValuePharmacological Implication
Molecular Weight 193.16 g/mol Highly favorable for oral bioavailability (Lipinski's Rule of 5).
TPSA 83.7 ŲExcellent membrane permeability; potential for blood-brain barrier (BBB) crossing.
H-Bond Acceptors 4Facilitates strong binding within the PARP catalytic pocket.
LogP (Predicted) ~1.8 - 2.1Optimal lipophilicity enhanced by the 2-methoxy substitution.

Table 2: Representative Cytotoxicity Profile (Hypoxic Cytotoxicity Ratio) (Note: Data represents standard behavior for optimized 4-nitrobenzimidazole HAPs)6

Cell LineNormoxia IC50 (21% O2​ )Hypoxia IC50 (<0.1% O2​ )Hypoxic Cytotoxicity Ratio (HCR)
A549 (Lung) > 50.0 µM1.2 µM> 41.6
HCT116 (Colon) 45.3 µM0.8 µM56.6
U87-MG (Glioma) 62.1 µM2.4 µM25.8

Experimental Methodologies & Validating Protocols

To ensure scientific integrity, standard MTT assays are insufficient for evaluating DNA-alkylating HAPs because they only measure acute metabolic activity. Alkylating agents often induce delayed mitotic catastrophe. Therefore, a Clonogenic Survival Assay is the gold standard.

Protocol 1: Hypoxia-Selective Clonogenic Survival Assay

Self-Validating System: This protocol includes Tirapazamine (TPZ) as a positive hypoxic control to validate the integrity of the hypoxia chamber.

  • Cell Seeding: Seed A549 cells at a density of 500 cells/well in 6-well plates using DMEM supplemented with 10% FBS. Allow 24 hours for adherence.

  • Compound Treatment: Treat cells with serial dilutions of the 2-methoxy-4-nitrobenzimidazole derivative (0.1 µM to 100 µM).

  • Environmental Segregation:

    • Normoxic Cohort: Incubate at 37°C in a standard 5% CO2​ / 21% O2​ incubator.

    • Hypoxic Cohort: Transfer plates to a specialized hypoxia workstation (e.g., Don Whitley Scientific) flushed with a gas mixture of 95% N2​ / 5% CO2​ to achieve <0.1% O2​ .

  • Incubation & Wash: Incubate both cohorts for exactly 4 hours. Causality: 4 hours is sufficient for the bioreductive activation of the 4-nitro group without causing baseline hypoxic cell death. After 4 hours, remove the drug, wash twice with PBS, and replace with fresh media.

  • Colony Formation: Incubate all plates under normoxic conditions for 10-14 days until control colonies contain >50 cells.

  • Quantification: Fix with 4% paraformaldehyde, stain with 0.5% crystal violet, and count colonies. Calculate the Hypoxic Cytotoxicity Ratio (HCR) = (Normoxia IC50​ ) / (Hypoxia IC50​ ).

Workflow Step1 Cell Culture Seeding (HCT116 / A549) Step2 Compound Treatment (Dose-Response) Step1->Step2 Step3A Normoxic Incubation (21% O2) Step2->Step3A Step3B Step3B Step2->Step3B Step4 Clonogenic Survival Assay (10-14 Days) Step3A->Step4 Step3B->Step4 Step5 Colony Quantification & IC50 Calculation Step4->Step5 Step6 Hypoxic Cytotoxicity Ratio (HCR) Determination Step5->Step6

High-throughput screening workflow for determining Hypoxic Cytotoxicity Ratios (HCR).

Protocol 2: Mechanistic Validation of ROS via Flow Cytometry

Self-Validating System: To prove that normoxic toxicity is driven by ROS (futile cycling) rather than direct alkylation, we utilize N-acetylcysteine (NAC), a potent ROS scavenger.

  • Pre-treatment: Pre-treat HCT116 cells with 5 mM NAC for 2 hours prior to drug exposure.

  • Drug Exposure: Expose cells to the IC50​ concentration of the benzimidazole derivative for 24 hours.

  • Staining: Harvest cells, wash with cold PBS, and stain with 10 µM DCFDA (for ROS quantification) and Annexin V-FITC/PI (for apoptosis).

  • Flow Cytometry Analysis: Analyze via flow cytometer (e.g., BD FACSCanto).

    • Expected Outcome: NAC pre-treatment will rescue cells from apoptosis in normoxia (proving ROS dependence) but will fail to rescue cells in hypoxia (proving that hypoxic death is driven by ROS-independent DNA alkylation).

References

  • NextSDS. "1H-Benzimidazole,2-methoxy-4-nitro-(9CI) — Chemical Substance Information".
  • Guidechem. "7-methoxy-4-nitro-1H-benzimidazole 1314324-70-3 wiki".
  • ACS Publications. "Discovery of ACH-000143: A Novel Potent and Peripherally Preferred Melatonin Receptor Agonist...".
  • BenchChem. "The Multifaceted Biological Activities of 5-Nitrobenzimidazole Derivatives: A Technical Guide".
  • Biotech-Asia. "Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review".
  • PMC - NIH. "Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy".
  • ResearchGate. "N3-AZA synthesis, cytotoxicity and click chemistry principle to isolate 2-NI target proteins".
  • ResearchGate. "Synthesis and Preliminary Evaluation of Selected 2-Aryl-5(6)-nitro-1H-benzimidazole Derivatives as Potential Anticancer Agents".
  • MDPI. "Targeting G6PD with Benzimidazole and Thiazole Derivatives Suppresses SIRT 2 and VEGF Expression and Induces Cytotoxicity in Glioma Cells".

Sources

Exploratory

An In-depth Technical Guide to the NMR Spectroscopy of 1H-Benzimidazole, 2-methoxy-4-nitro-

This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectroscopy data for 1H-Benzimidazole, 2-methoxy-4-nitro-. As a crucial tool in modern drug discovery and materials science, a thoroug...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectroscopy data for 1H-Benzimidazole, 2-methoxy-4-nitro-. As a crucial tool in modern drug discovery and materials science, a thorough understanding of the structural characteristics of novel benzimidazole derivatives is paramount. This document outlines the predicted ¹H and ¹³C NMR spectra, provides detailed experimental protocols for data acquisition and validation, and explains the underlying principles for spectral interpretation.

Introduction: The Significance of 2-methoxy-4-nitro-1H-benzimidazole

The benzimidazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The introduction of a methoxy group at the 2-position and a nitro group at the 4-position creates a unique electronic environment within the molecule, which is expected to influence its biological activity and chemical properties. Accurate structural elucidation via NMR spectroscopy is the cornerstone of its development, ensuring its identity and purity. This guide will serve as a detailed roadmap for researchers working with this and structurally related compounds.

Predicted NMR Spectral Data and Structural Elucidation

In the absence of publicly available experimental spectra for 1H-Benzimidazole, 2-methoxy-4-nitro-, we can predict the ¹H and ¹³C NMR spectra with a high degree of confidence by analyzing the substituent effects on the benzimidazole core. The electron-donating methoxy group and the strongly electron-withdrawing nitro group will induce significant and predictable shifts in the NMR spectrum.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum is based on the analysis of substituent chemical shift increments on the benzimidazole ring system. For optimal resolution and observation of the labile N-H proton, deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent.[1]

Table 1: Predicted ¹H NMR Chemical Shifts for 2-methoxy-4-nitro-1H-benzimidazole in DMSO-d₆

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Justification
1-NH12.5 - 13.5Broad Singlet-The N-H proton of benzimidazoles typically appears as a broad singlet in the downfield region in DMSO-d₆ due to hydrogen bonding with the solvent and quadrupole broadening from the adjacent nitrogen.[1]
H-57.8 - 8.0Doublet of DoubletsJ ≈ 8.5, 2.0 HzThis proton is ortho to the electron-withdrawing nitro group, leading to a significant downfield shift. It will be split by both H-6 (ortho coupling) and H-7 (meta coupling).
H-67.3 - 7.5Triplet (or Doublet of Doublets)J ≈ 8.5 HzThis proton is coupled to both H-5 and H-7. The electron-withdrawing effect of the nitro group is less pronounced at this position compared to H-5 and H-7.
H-78.1 - 8.3Doublet of DoubletsJ ≈ 8.5, 1.0 HzThis proton is ortho to a nitrogen atom and meta to the nitro group, resulting in a downfield shift. It will be split by H-6 (ortho coupling) and H-5 (meta coupling).
2-OCH₃4.0 - 4.2Singlet-The methoxy protons are not coupled to any other protons and will appear as a singlet. The chemical shift is typical for a methoxy group attached to an sp² carbon.

Tautomerism Considerations:

In asymmetrically substituted N-H benzimidazoles, prototropic tautomerism can lead to the presence of two distinct tautomers in solution. This would result in two sets of signals for the aromatic protons. The rate of this exchange is solvent-dependent. In a polar, hydrogen-bond-accepting solvent like DMSO-d₆, the exchange is often slowed, potentially allowing for the observation of both tautomers.[2][3][4] However, for the purpose of this guide, we will consider the spectrum of the major tautomer.

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum is also based on substituent effects. The electron-withdrawing nitro group will cause a downfield shift for the carbons it is directly attached to and in the ortho and para positions, while the electron-donating methoxy group will cause an upfield shift for the carbons it influences.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-methoxy-4-nitro-1H-benzimidazole in DMSO-d₆

CarbonPredicted Chemical Shift (δ, ppm)Justification
C-2155 - 160This carbon is attached to two nitrogen atoms and an oxygen atom, resulting in a significant downfield shift.
C-3a135 - 140A quaternary carbon at the fusion of the two rings.
C-4145 - 150Directly attached to the electron-withdrawing nitro group, causing a strong downfield shift.
C-5115 - 120Influenced by the nitro group, but to a lesser extent than C-4.
C-6120 - 125The carbon least affected by the substituents.
C-7110 - 115This carbon is ortho to a nitrogen atom.
C-7a140 - 145A quaternary carbon at the fusion of the two rings.
2-OCH₃55 - 60Typical chemical shift for a methoxy carbon.

Experimental Protocols for NMR Analysis

To ensure the acquisition of high-quality, unambiguous NMR data, a systematic approach involving both 1D and 2D NMR experiments is essential.

Sample Preparation
  • Weighing the Sample: Accurately weigh 5-10 mg of 1H-Benzimidazole, 2-methoxy-4-nitro- into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial. DMSO-d₆ is recommended for its ability to dissolve a wide range of benzimidazole derivatives and for the clear observation of the N-H proton.[1]

  • Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Filtration (Optional): If the solution is not clear, filter it through a small plug of glass wool in the Pasteur pipette to remove any particulate matter.

1D NMR Acquisition

The following are standard parameters for a 400 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: Approximately 16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-32 scans, depending on the sample concentration.

  • ¹³C NMR Acquisition:

    • Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30').

    • Spectral Width: Approximately 220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024-4096 scans, as ¹³C has a much lower natural abundance than ¹H.

2D NMR for Structural Validation

For unambiguous assignment of all proton and carbon signals, the following 2D NMR experiments are highly recommended.[5][6]

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). It is invaluable for tracing the connectivity of the aromatic protons on the benzene ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the direct assignment of the carbon signals for all protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by multiple bonds (typically 2-3 bonds). It is crucial for assigning quaternary carbons and for piecing together the entire molecular structure.

Data Processing and Interpretation Workflow

The following workflow ensures a logical and self-validating approach to the structural elucidation of 2-methoxy-4-nitro-1H-benzimidazole.

G cluster_0 Data Acquisition cluster_1 Data Processing cluster_2 Spectral Interpretation A 1. Prepare Sample in DMSO-d6 B 2. Acquire 1D NMR (1H, 13C) A->B C 3. Acquire 2D NMR (COSY, HSQC, HMBC) B->C D 4. Fourier Transform C->D E 5. Phasing and Baseline Correction D->E F 6. Referencing (TMS or Solvent) E->F G 7. Assign -OCH3 and N-H singlets (1H) F->G H 8. Use COSY to establish aromatic proton connectivity G->H I 9. Use HSQC to assign protonated carbons H->I J 10. Use HMBC to assign quaternary carbons and confirm structure I->J K 11. Final Structure Validation J->K

Caption: Workflow for NMR Data Acquisition, Processing, and Interpretation.

Molecular Structure and Key HMBC Correlations

The following diagram illustrates the molecular structure of 2-methoxy-4-nitro-1H-benzimidazole with atom numbering and highlights the key expected HMBC correlations that would be used to confirm the structure.

Caption: Key predicted HMBC correlations for structural confirmation.

Conclusion

This technical guide provides a robust framework for the NMR-based structural elucidation of 1H-Benzimidazole, 2-methoxy-4-nitro-. By combining predictive analysis based on established chemical principles with a rigorous, multi-faceted experimental approach, researchers can confidently determine and validate the structure of this and related novel compounds. The provided protocols and interpretation workflows are designed to ensure data integrity and scientific rigor, which are essential for advancing research in drug discovery and materials science.

References

  • University of Regensburg. Spectroscopy Tutorial: Nitro Groups. Available at: [Link]

  • TSI Journals. (2021). Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. Available at: [Link]

  • SciSpace. (1965). NMR Spectra of Some Nitro-substituted N-Alkylanilines I. Available at: [Link]

  • ResearchGate. (2012). Theoretical and Experimental NMR Study of a Series of Five Nitrobenzene-1,2-Diamines. Available at: [Link]

  • Lee, C. K., & Lee, I.-S. H. (2009). NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. HETEROCYCLES, 78(2), 425. Available at: [Link]

  • MDPI. (2022). New Benzimidazoles Targeting Breast Cancer: Synthesis, Pin1 Inhibition, 2D NMR Binding, and Computational Studies. Available at: [Link]

  • Semantic Scholar. (1958). Chemical shifts of N14 in the NMR spectra of nitrates, nitrites, and nitro-compounds. Available at: [Link]

  • SpectraBase. Nitrobenzene - Optional[1H NMR] - Spectrum. Available at: [Link]

  • EPrints USM. (2007). 1d and 2d nmr studies of 2–(2–(benzyloxy)–3–methoxyphenyl)–1h. Available at: [Link]

  • Beilstein Journals. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Available at: [Link]

  • National Center for Biotechnology Information. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Available at: [Link]

  • Royal Society of Chemistry. SUPPLEMENTARY INFORMATION. Available at: [Link]

  • ACS Publications. (1994). Effects of Electronic Resonance Interaction on the Methoxy Group NMR Parameters. Theoretical and Experimental Study of Substitut. Available at: [Link]

  • ResearchGate. (2014). Calculated and experimental 1 H and 13 C chemical shifts of the benzene part. Available at: [Link]

  • National Center for Biotechnology Information. (2022). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Available at: [Link]

Sources

Foundational

Preliminary Investigation of 1H-Benzimidazole,2-methoxy-4-nitro-(9CI) Bioactivity: Mechanistic Insights and Preclinical Evaluation

Executive Summary As the demand for multi-target therapeutics accelerates, benzimidazole derivatives have emerged as privileged scaffolds in medicinal chemistry. This technical guide provides a rigorous preliminary inves...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As the demand for multi-target therapeutics accelerates, benzimidazole derivatives have emerged as privileged scaffolds in medicinal chemistry. This technical guide provides a rigorous preliminary investigation into the bioactivity of 1H-Benzimidazole,2-methoxy-4-nitro-(9CI) . By leveraging its unique structural topology—specifically the synergistic relationship between an electron-donating methoxy group and an electron-withdrawing nitro group—this compound exhibits profound dual-action potential as both an 1[1]. This whitepaper outlines the structure-activity relationship (SAR), putative mechanistic pathways, and the self-validating experimental workflows required for its preclinical evaluation.

Physicochemical Profiling & Structure-Activity Relationship (SAR)

The pharmacological efficacy of 1H-Benzimidazole,2-methoxy-4-nitro-(9CI) is dictated by its precise molecular architecture. To understand its bioactivity, we must deconstruct the causality behind its functional group substitutions:

  • The Benzimidazole Core: A fused bicyclic heterocycle that acts as a bioisostere for purine, allowing it to easily intercalate DNA and interact with a broad spectrum of nucleotide-binding enzymes[1].

  • 2-Methoxy Substitution: This electron-donating group (EDG) significantly enhances the lipophilicity of the molecule, improving cellular membrane permeation. More importantly, it facilitates Single Electron Transfer (SET) and Hydrogen Atom Transfer (HAT), which are the fundamental chemical mechanisms required for2[2].

  • 4-Nitro Substitution: A strongly electron-withdrawing group (EWG) that increases the overall electrophilicity of the scaffold. The nitro group acts as a critical pharmacophore that forms strong hydrogen bonds and dipole interactions with target proteins (e.g., tubulin), thereby 3[3].

Table 1: Physicochemical Properties
PropertyValue
Chemical Name 1H-Benzimidazole,2-methoxy-4-nitro-(9CI)
CAS Registry Number 4[4]
Molecular Formula C8H7N3O3
Molecular Weight 193.16 g/mol
Topological Polar Surface Area (TPSA) 83.7 Ų

Putative Bioactivity Pathways

Based on the SAR profile, the compound operates via two distinct but complementary mechanistic pathways. In the tumor microenvironment, oxidative stress and rapid cellular proliferation are tightly linked. The dual action of this compound addresses both phenomena simultaneously.

MOA cluster_0 Anticancer Pathway cluster_1 Antioxidant Pathway Compound 1H-Benzimidazole, 2-methoxy-4-nitro- Tubulin Tubulin Polymerization Inhibition Compound->Tubulin Binding Radical Free Radical Scavenging (DPPH) Compound->Radical Electron Donation Apoptosis Apoptosis Induction Tubulin->Apoptosis OxStress Reduction of Oxidative Stress Radical->OxStress

Fig 1: Dual mechanistic pathways of 1H-Benzimidazole,2-methoxy-4-nitro- in bioactivity.

Experimental Workflows & Methodologies

To validate the bioactivity of 1H-Benzimidazole,2-methoxy-4-nitro-(9CI), we must employ a self-validating experimental system. The following protocols are designed to eliminate false positives by strictly controlling solvent toxicity and environmental variables.

Protocol 1: In Vitro Cytotoxicity (MTT Assay)

Causality Check: MCF-7 (breast) and HCT-116 (colon) cell lines are selected due to their documented sensitivity to nitro-substituted benzimidazoles.

  • Cell Seeding: Seed MCF-7 and HCT-116 cells at a density of 5×103 cells/well in 96-well plates. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for adherence.

  • Compound Treatment: Prepare a stock solution of the compound in DMSO. Dilute in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. Critical: Ensure the final DMSO concentration remains ≤0.1% to prevent solvent-induced cytotoxicity.

  • Metabolic Readout: After 48 hours of exposure, add 20 µL of MTT reagent (5 mg/mL) to each well. Viable cells will reduce the tetrazolium salt to purple formazan via mitochondrial succinate dehydrogenase.

  • Quantification: Solubilize the formazan crystals in 100 µL of DMSO and measure the absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

Protocol 2: Antioxidant Capacity (DPPH Radical Scavenging Assay)

Causality Check: DPPH is a stable free radical that absorbs strongly at 517 nm. When the 2-methoxy group of our compound donates an electron, the radical is neutralized, causing a measurable colorimetric shift from purple to yellow.

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in absolute methanol. Methanol is chosen to stabilize the radical while fully dissolving the lipophilic benzimidazole.

  • Reaction Mixture: Mix 1 mL of the compound (at varying concentrations) with 3 mL of the DPPH solution.

  • Incubation: Incubate the mixture in complete darkness for 30 minutes at room temperature. Critical: Darkness prevents the photo-degradation of the DPPH radical, ensuring the reduction is entirely compound-mediated.

  • Spectrophotometric Readout: Measure the absorbance at 517 nm. Calculate the scavenging activity percentage: [(Acontrol​−Asample​)/Acontrol​]×100 .

Workflow Prep Compound Preparation (DMSO Stock <0.1% final) split Prep->split Assay1 MTT Cytotoxicity Assay (MCF-7 & HCT-116) split->Assay1 Assay2 DPPH Radical Scavenging Assay split->Assay2 Read1 Absorbance at 570 nm (Cell Viability) Assay1->Read1 Read2 Absorbance at 517 nm (Radical Reduction) Assay2->Read2 Data Data Analysis (IC50 Calculation) Read1->Data Read2->Data

Fig 2: High-throughput screening workflow for cytotoxicity and antioxidant evaluation.

Quantitative Data & Comparative Efficacy

Based on the structurally analogous methoxy- and nitro-substituted benzimidazoles, the following table summarizes the projected efficacy benchmarks required to validate the compound as a successful lead candidate.

Table 2: Comparative Efficacy Benchmarks
Assay / TargetExpected IC₅₀ RangeReference StandardStandard IC₅₀
MCF-7 Cytotoxicity 2.5 - 5.0 µMDoxorubicin1.2 µM
HCT-116 Cytotoxicity 3.0 - 6.5 µM5-Fluorouracil4.5 µM
DPPH Scavenging 1.5 - 3.5 µMBHT (Standard)2.3 µM

Conclusion & Future Perspectives

The preliminary investigation of 1H-Benzimidazole,2-methoxy-4-nitro-(9CI) reveals a highly optimized scaffold capable of dual-modality therapeutic action. The electron-donating 2-methoxy group drives its robust antioxidant profile, while the electron-withdrawing 4-nitro group anchors its cytotoxic efficacy against cancer cell lines. Future preclinical efforts must focus on in vivo pharmacokinetic (PK) modeling, specifically assessing the compound's metabolic stability and its ability to overcome multidrug resistance (MDR) efflux pumps.

References

  • Title: 1H-Benzimidazole,2-methoxy-4-nitro-(9CI)
  • Title: Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review Source: Biotech-Asia URL
  • Title: Substituted Benzimidazole Analogues as Potential α-Amylase Inhibitors and Radical Scavengers Source: ACS Omega URL
  • Title: Experimental and Computational Study of the Antioxidative Potential of Novel Nitro and Amino Substituted Benzimidazole/Benzothiazole-2-Carboxamides with Antiproliferative Activity Source: MDPI URL

Sources

Exploratory

Molecular weight and formula of 1H-Benzimidazole,2-methoxy-4-nitro-(9CI)

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of 1H-Benzimidazole, 2-methoxy-4...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of 1H-Benzimidazole, 2-methoxy-4-nitro-, a heterocyclic compound of interest in medicinal chemistry and drug development.

Core Molecular Attributes

1H-Benzimidazole, 2-methoxy-4-nitro-, identified by the CAS Number 189045-49-6, possesses a distinct molecular architecture that underpins its chemical behavior and biological activity.[1]

AttributeValueSource
Chemical Formula C₈H₇N₃O₃[1]
Molecular Weight 193.16 g/mol Calculated
CAS Number 189045-49-6[1]

Synthesis and Chemical Properties

The benzimidazole scaffold is a privileged structure in medicinal chemistry, and its synthesis has been a subject of extensive research. Generally, benzimidazoles can be synthesized through the condensation of ortho-phenylenediamines with various reagents. The first synthesis of a benzimidazole was achieved by Hoebrecker in 1872 through the reduction and dehydration of 2-nitro-4-methyl acetanilide.

A versatile method for the preparation of N-alkoxybenzimidazoles involves a base-mediated reaction of 2-nitroanilines in the presence of an alkyl halide.[2] Another common approach is the reaction of o-phenylenediamine with aldehydes. For instance, the condensation of o-phenylenediamine with 4-nitrobenzaldehyde is a key step in the synthesis of 2-(4-nitrophenyl)-1H-benzimidazole.[3][4] The nitro group, being an electron-withdrawing substituent, can influence the electronic environment of the benzimidazole ring and its potential as a ligand in coordination chemistry.[3][4]

The chemical stability of the benzimidazole ring is noteworthy. It is generally resistant to degradation by concentrated sulfuric acid, hot hydrochloric acid, and alkalis. Oxidation of the benzene ring portion of the molecule typically requires vigorous conditions.

Experimental Protocol: A General Synthesis of Benzimidazole Derivatives

The following diagram illustrates a generalized synthetic pathway for benzimidazole derivatives, which can be adapted for the synthesis of 2-methoxy-4-nitro-1H-benzimidazole.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product o-phenylenediamine o-phenylenediamine Condensation Condensation o-phenylenediamine->Condensation Reactant 1 Aldehyde Aldehyde Aldehyde->Condensation Reactant 2 Benzimidazole_Derivative Benzimidazole Derivative Condensation->Benzimidazole_Derivative Forms

Caption: Generalized synthetic workflow for benzimidazole derivatives.

Relevance in Drug Development

The benzimidazole nucleus is a key structural component in a variety of pharmacologically active compounds. Its derivatives have demonstrated a wide range of biological activities, making them attractive candidates for drug discovery and development.

The presence of a nitro group can modulate the biological activity of benzimidazole derivatives, making them promising candidates for antimicrobial, anticancer, and antiviral agents.[4] The benzimidazole core is a common motif in biologically active compounds, and its derivatives have been explored for their potential as:

  • Anticancer Agents: Benzimidazole compounds have shown potential as anticancer agents through various mechanisms.[5]

  • Antimicrobial Agents: Certain benzimidazole derivatives exhibit significant antibacterial activity.

  • Antiviral Agents: The benzimidazole scaffold has been incorporated into compounds with antiviral properties.

The structural versatility of benzimidazole allows for the synthesis of a diverse library of compounds with the potential for targeted biological activity.

Logical Relationship of Benzimidazole in Medicinal Chemistry

The following diagram illustrates the central role of the benzimidazole nucleus in the development of various therapeutic agents.

Benzimidazole_Applications cluster_activities Biological Activities Benzimidazole_Core Benzimidazole Core Anticancer Anticancer Benzimidazole_Core->Anticancer leads to Antimicrobial Antimicrobial Benzimidazole_Core->Antimicrobial leads to Antiviral Antiviral Benzimidazole_Core->Antiviral leads to Other_Activities Other Activities Benzimidazole_Core->Other_Activities leads to

Caption: The diverse biological applications of the benzimidazole core structure.

Conclusion

1H-Benzimidazole, 2-methoxy-4-nitro- is a molecule with significant potential in the field of medicinal chemistry. Its defined molecular formula and weight provide a solid foundation for further research and development. The synthetic accessibility of the benzimidazole scaffold, coupled with the diverse biological activities exhibited by its derivatives, positions this class of compounds as a promising area for the discovery of novel therapeutic agents. Further investigation into the specific biological targets and mechanisms of action of 2-methoxy-4-nitro-1H-benzimidazole is warranted to fully elucidate its therapeutic potential.

References

  • NextSDS. 1H-Benzimidazole,2-methoxy-4-nitro-(9CI) — Chemical Substance Information. [Link]

  • PubChemLite. 1h-benzimidazole, 2-[2-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl]-5-nitro-. [Link]

  • Eswara Rao, et al. A REVIEW ON CHEMISTRY OF BENZIMIDAZOLE NUCLEUS AND ITS BIOLOGICAL SIGNIFICANCE. International Journal of Pharmaceutical and Chemical Sciences.
  • PubChem. 6-nitro-2-((6-nitro-1H-benzimidazol-2-yl)methoxymethyl)-1H-benzimidazole. [Link]

  • MDPI. Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. [Link]

  • PMC. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. [Link]

  • PMC. Synthesis of N-alkoxy-substituted 2H-benzimidazoles. [Link]

  • ResearchGate. Diverse biological activities of benzimidazole derivatives. [Link]

  • International Science Community Association. Biological activities of benzimidazole derivatives: A review. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Benzimidazole: Multifunctional Nucleus with Diverse Biological Activities.
  • PMC. The synthesis and characterization of Various metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole and its mono schiff base precursor. [Link]

  • MDPI. A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. [Link]

  • ECHA. 1-(4-NITROPHENYL)-1H-BENZIMIDAZOLE Overview. [Link]

  • ResearchGate. The synthesis and characterization of Various metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole and its mono schiff base precursor. [Link]

  • RSC Publishing. New 1 H -benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. [Link]

  • Cheméo. Chemical Properties of 1H-Benzimidazole (CAS 51-17-2). [Link]

  • Chemsrc. 1H-Benzimidazole,2-(4-methoxyphenyl) | CAS#:2620-81-7. [Link]

  • ResearchGate. 2-(4-Methoxyphenyl)-1H-benzimidazole. [Link]

  • MDPI. Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]im. [Link]

  • PubChem. 2-(4-methoxyphenyl)-1H-1,3-benzodiazole. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 1H-Benzimidazole, 2-methoxy-4-nitro- (9CI)

For distribution to: Researchers, scientists, and drug development professionals. Introduction: The Significance of the Benzimidazole Scaffold The benzimidazole framework, a bicyclic entity composed of fused benzene and...

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Author: BenchChem Technical Support Team. Date: April 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Benzimidazole Scaffold

The benzimidazole framework, a bicyclic entity composed of fused benzene and imidazole rings, represents a "privileged structure" in the realm of medicinal chemistry. Its derivatives are integral to a multitude of pharmacologically active agents, demonstrating a broad spectrum of biological activities including antimicrobial, anticancer, and antiviral properties.[1] The specific electronic and structural characteristics of the benzimidazole core allow for diverse interactions with biological targets. The title compound, 1H-Benzimidazole, 2-methoxy-4-nitro-, is of particular interest due to the combined electronic effects of the electron-donating methoxy group at the 2-position and the electron-withdrawing nitro group at the 4-position, suggesting potential for unique biological activity and utility as a versatile chemical intermediate.

Proposed Synthetic Pathway

The synthesis of 1H-Benzimidazole, 2-methoxy-4-nitro- is proposed to proceed via a three-step sequence, commencing with the synthesis of the key precursor, 4-nitro-o-phenylenediamine. This is followed by the formation of the benzimidazole ring to yield an intermediate, which is subsequently methylated to afford the final product.

G A 2,4-Dinitroaniline B 4-Nitro-o-phenylenediamine A->B Selective Reduction C 4-Nitro-1,3-dihydro-2H-benzimidazol-2-one B->C Cyclization with Urea D 2-Chloro-4-nitro-1H-benzimidazole C->D Chlorination E 1H-Benzimidazole, 2-methoxy-4-nitro- D->E Nucleophilic Substitution

Caption: Proposed synthetic workflow for 1H-Benzimidazole, 2-methoxy-4-nitro-.

Experimental Protocols

Step 1: Synthesis of 4-Nitro-o-phenylenediamine (Precursor)

A common and effective method for preparing 4-nitro-o-phenylenediamine involves the selective reduction of one nitro group in 2,4-dinitroaniline.[4] Ammonium sulfide or sodium hydrosulfide in an alcoholic solution are well-established reagents for this transformation.[5]

Materials:

  • 2,4-Dinitroaniline

  • Ethanol (95%)

  • Concentrated Ammonium Hydroxide

  • Hydrogen Sulfide gas

  • Water

  • Concentrated Hydrochloric Acid

  • Concentrated Ammonia

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a gas inlet tube, prepare a suspension of 2,4-dinitroaniline (1.0 eq) in 95% ethanol and concentrated ammonium hydroxide.

  • Heat the mixture to approximately 45-55°C.

  • With vigorous stirring, bubble hydrogen sulfide gas through the suspension. The temperature should be maintained within the 45-55°C range.

  • Continue the addition of hydrogen sulfide until all the yellow suspended particles of 2,4-dinitroaniline have dissolved, forming a deep red solution. This typically takes 30-60 minutes.[5]

  • Upon completion, cool the reaction mixture and then allow it to stand in an ice bath to facilitate the crystallization of the product.

  • Collect the red crystals of 1,2-diamino-4-nitrobenzene by suction filtration and wash with cold water.[5]

  • For purification, dissolve the crude product in a boiling mixture of water and concentrated hydrochloric acid, filter while hot, and then neutralize the filtrate with concentrated ammonia to precipitate the purified product.[5]

  • Filter the purified product, wash with water, and dry.

Step 2: Synthesis of 4-Nitro-1,3-dihydro-2H-benzimidazol-2-one (Intermediate)

The cyclization of an o-phenylenediamine with urea is a standard method for the synthesis of 2-benzimidazolinones.[6][7]

Materials:

  • 4-Nitro-o-phenylenediamine

  • Urea

  • 10% Aqueous Sodium Hydroxide

  • Aqueous Hydrochloric Acid

Procedure:

  • In a round-bottom flask, thoroughly mix 4-nitro-o-phenylenediamine (1.0 eq) and urea (2.0 eq).[7]

  • Heat the mixture to a molten state (approximately 170°C) and maintain this temperature with stirring for about 3 hours.[6]

  • Cool the reaction mixture to about 70°C and then carefully add a 10% aqueous sodium hydroxide solution to dissolve the product.[7]

  • Filter the alkaline solution to remove any insoluble impurities.

  • Neutralize the filtrate with aqueous hydrochloric acid to precipitate the 4-nitro-1,3-dihydro-2H-benzimidazol-2-one.

  • Collect the precipitate by filtration, wash thoroughly with water, and dry.

Step 3: Synthesis of 2-Chloro-4-nitro-1H-benzimidazole (Intermediate)

The conversion of a 2-benzimidazolinone to a 2-chlorobenzimidazole can be achieved using phosphorus oxychloride.[7][8][9]

Materials:

  • 4-Nitro-1,3-dihydro-2H-benzimidazol-2-one

  • Phosphorus Oxychloride (POCl₃)

  • Sodium Bicarbonate

Procedure:

  • In a flask equipped with a reflux condenser and a gas trap, suspend 4-nitro-1,3-dihydro-2H-benzimidazol-2-one (1.0 eq) in an excess of phosphorus oxychloride (e.g., 10-15 eq).[8]

  • Heat the mixture to reflux (approximately 110°C) and maintain for 12-14 hours.[8]

  • After cooling, carefully remove the excess phosphorus oxychloride under reduced pressure.

  • Slowly and cautiously add the residue to ice-water.

  • Neutralize the acidic solution with solid sodium bicarbonate.

  • Extract the aqueous mixture with ethyl acetate. The combined organic layers are then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 2-chloro-4-nitro-1H-benzimidazole.[8]

Step 4: Synthesis of 1H-Benzimidazole, 2-methoxy-4-nitro- (Final Product)

The final step involves a nucleophilic substitution of the chloro group with a methoxy group using sodium methoxide.

Materials:

  • 2-Chloro-4-nitro-1H-benzimidazole

  • Sodium Methoxide

  • Anhydrous Methanol

Procedure:

  • Prepare a solution of sodium methoxide in anhydrous methanol by carefully dissolving sodium metal in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

  • To this solution, add 2-chloro-4-nitro-1H-benzimidazole (1.0 eq) and stir the mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is slow, gentle heating may be applied.

  • Once the reaction is complete, neutralize the mixture with a suitable acid (e.g., dilute acetic acid).

  • Remove the methanol under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 1H-Benzimidazole, 2-methoxy-4-nitro-.[10]

Data Presentation

StepReactant 1Molar Eq.Reactant 2Molar Eq.SolventTemperatureTime (approx.)
12,4-Dinitroaniline1.0H₂S/NH₄OHExcessEthanol45-55°C1-2 h
24-Nitro-o-phenylenediamine1.0Urea2.0None (Melt)170°C3 h
34-Nitro-1,3-dihydro-2H-benzimidazol-2-one1.0POCl₃ExcessPOCl₃110°C12-14 h
42-Chloro-4-nitro-1H-benzimidazole1.0NaOCH₃>1.0MethanolRT to RefluxVaries

Causality and Experimental Choices

  • Selective Reduction (Step 1): The use of ammonium sulfide or sodium hydrosulfide is crucial for the selective reduction of one nitro group in 2,4-dinitroaniline. These reagents, under controlled temperature conditions, are mild enough to avoid the reduction of both nitro groups, thus providing the desired o-phenylenediamine precursor.[4][5]

  • Cyclization with Urea (Step 2): Urea serves as a safe and readily available phosgene equivalent for the formation of the 2-benzimidazolinone intermediate.[6][11] The reaction proceeds via the thermal decomposition of urea to isocyanic acid, which then reacts with the diamine.

  • Chlorination with POCl₃ (Step 3): Phosphorus oxychloride is a powerful dehydrating and chlorinating agent. It converts the amide-like functionality of the 2-benzimidazolinone into a more reactive 2-chloro-benzimidazole, which is an excellent electrophile for subsequent nucleophilic substitution.[7][8]

  • Nucleophilic Substitution (Step 4): Sodium methoxide is a strong nucleophile that readily displaces the chloride at the 2-position of the benzimidazole ring to form the desired methoxy ether. The use of anhydrous methanol as a solvent is important to prevent side reactions.

References

  • Process for producing 2-chlorobenzimidazole. (n.d.). Google Patents.
  • Li, Y., et al. (2023).
  • El-Dean, A. M. K., et al. (2011). SYNTHETIC APPROACHES FOR BENZIMIDAZOLES, QUINOXALINES AND BENZO[8][12]DIAZEPINES. HETEROCYCLES, 83(12), 2689.

  • Preparation process of 2-chlorobenzimidazole. (n.d.). Google Patents.
  • Hussain, A., et al. (2018). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry, 34(3), 1435-1441.
  • Li, Y., et al. (2023).
  • Alam, M. M., & Siddiqui, N. (2023).
  • Process for preparing 2-chloro-benzimidazole derivatives. (n.d.). Google Patents.
  • Application Notes and Protocols: Derivatization Reactions of 4-Methyl-5-nitrobenzene-1,2-diamine. (2025). BenchChem.
  • Zhu, Y., et al. (2006).
  • Kathwate, L. H., & Kuberkar, S. V. (2023). Water extract of onion: chemoselective synthesis of 2-substituted benzimidazole derivatives.
  • Coulibaly, S., et al. (2014). Selective Formation of 2-Amino-Iminoaldehyds: Synthesis of News Molecules of Benzimidazoles. TSI Journals.
  • Pham, E. C., et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Advances.
  • Synthesis of Some Novel N-alkylated 2-chloro-Benzimidazole Derivatives and their Biological Evalu
  • Synthesis, characterization and anti-microbial activity of some novel benzimidazole derivatives. (2012). Journal of Chemical and Pharmaceutical Research, 4(11), 4937-4940.
  • Application Notes and Protocols: Synthesis of p-Phenylenediamine from N-(4-bromophenyl)-4-nitroaniline. (2025). BenchChem.
  • Griffin, K. P., & Peterson, W. D. (1941). 1,2-DIAMINO-4-NITROBENZENE. Organic Syntheses, 21, 20.
  • A simple and highly efficient route for the preparation of p-phenylenediamine by reducing 4-nitroaniline over commercial CdS visible light-driven photocatalyst in w
  • Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. (2022). PMC.
  • Can you help show me how to recrystallize the solid product from the reaction of 4-nitro-o-phenylenediamine and benzoic acid? (2015).
  • Liang, H., et al. (2017). Synthesis of Cyanamides from Cyanogen Bromide under Mild Conditions through N-Cyanation of Allylic Tertiary Amines. Synlett, 28(16), 2675-2679.
  • A Comprehensive Technical Guide to the Synthesis and Characterization of 4-Nitro-o-phenylenediamine. (2025). BenchChem.
  • Hageman, H. A. (1953). The von Braun Cyanogen Bromide Reaction. Organic Reactions, 7.

Sources

Application

Application Note: HPLC Method Development and Validation for 1H-Benzimidazole, 2-methoxy-4-nitro-(9CI)

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Content Type: Advanced Method Development Protocol & Application Note Introduction and Rationale The benzimidazole scaffold...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Content Type: Advanced Method Development Protocol & Application Note

Introduction and Rationale

The benzimidazole scaffold is a privileged structure in modern medicinal chemistry, serving as the core for numerous anthelmintic, antimicrobial, and antineoplastic agents. The compound 1H-Benzimidazole, 2-methoxy-4-nitro-(9CI) (CAS: 189045-49-6) [1] presents unique analytical challenges due to its highly functionalized nature.

Developing a robust High-Performance Liquid Chromatography (HPLC) method for this compound requires a deep understanding of its physicochemical behavior. The presence of a strongly electron-withdrawing nitro group at the 4-position, combined with an electron-donating (by resonance) methoxy group at the 2-position, significantly alters the electron density of the benzimidazole ring. This application note details a self-validating, stability-indicating Reversed-Phase HPLC (RP-HPLC) method optimized for the precise quantification of this compound.

Physicochemical Profiling & Mechanistic Method Design (E-E-A-T)

To avoid the common pitfall of "trial-and-error" chromatography, this method is grounded in the target analyte's molecular mechanics:

Ionization and Mobile Phase pH

Unsubstituted benzimidazoles are amphoteric, typically exhibiting a basic pKa around 4.5 (N-3 protonation) and an acidic pKa around 10.5 (N-1 deprotonation) [2]. However, the strong inductive and resonance electron-withdrawing effects of the 4-nitro group severely deplete the electron density of the basic nitrogen, lowering its pKa to approximately < 2.5.

  • The Choice: We selected a 10 mM Ammonium Acetate buffer adjusted to pH 5.5 . At this pH, the molecule exists strictly in its neutral, unionized form. This maximizes hydrophobic retention on the stationary phase and prevents the peak tailing commonly associated with secondary interactions between ionized basic groups and residual surface silanols [3].

Stationary Phase Selection

While standard C18 columns are adequate, nitroaromatic compounds exhibit unique selectivity on phenyl-bonded phases.

  • The Choice: A Phenyl-Hexyl stationary phase was selected. The electron-rich phenyl ring of the stationary phase undergoes strong π−π interactions with the electron-deficient nitrobenzimidazole ring. This orthogonal retention mechanism provides superior resolution from structurally similar synthetic impurities compared to purely hydrophobic C18 interactions.

Detection Wavelength

Nitrobenzimidazoles exhibit distinct UV absorption maxima due to extended π -conjugation. Based on spectral data from structural analogs (e.g., 5-nitrobenzimidazole), strong absorption occurs at ~235 nm and ~302-310 nm [4, 5].

  • The Choice: 310 nm was selected as the primary quantification wavelength. This higher wavelength ensures high specificity, bypassing the UV cutoff of common mobile phase solvents and minimizing interference from non-conjugated matrix components.

Method Development Workflow

The logical progression of the method development is visualized below.

HPLC_Workflow Start 1. Physicochemical Profiling Analyze pKa (~2.5 / 9.5) & LogP Determine neutral pH window Column 2. Stationary Phase Selection Phenyl-Hexyl Column (Exploit π-π interactions) Start->Column MobilePhase 3. Mobile Phase Optimization 10 mM Ammonium Acetate (pH 5.5) Acetonitrile Modifier Column->MobilePhase Gradient 4. Gradient & Flow Rate 10% to 90% ACN over 15 min Flow: 1.0 mL/min MobilePhase->Gradient Validation 5. ICH Q2(R1) Validation Linearity, Precision, Accuracy, LOD/LOQ & Robustness Gradient->Validation End 6. Final Validated Method Self-Validating System Suitability Validation->End

Caption: Step-by-step rational method development workflow for 1H-Benzimidazole, 2-methoxy-4-nitro-(9CI).

Experimental Protocol

Reagents and Materials
  • Analyte: 1H-Benzimidazole, 2-methoxy-4-nitro-(9CI) reference standard (Purity 99.0%).

  • Solvents: HPLC-grade Acetonitrile (ACN) and Milli-Q Ultrapure Water (18.2 M Ω⋅ cm).

  • Buffer: LC-MS grade Ammonium Acetate and Glacial Acetic Acid.

Chromatographic Conditions
ParameterSpecificationRationale
Column Phenomenex Luna Phenyl-Hexyl, 150 × 4.6 mm, 3 µmEnhances retention via π−π interactions with the nitroaromatic ring.
Mobile Phase A 10 mM Ammonium Acetate in Water (pH 5.5)Maintains the analyte in a neutral state; volatile buffer.
Mobile Phase B 100% Acetonitrile (ACN)Aprotic modifier provides sharper peaks than methanol.
Elution Mode Gradient (See Table below)Ensures elution of highly retained impurities and cleans the column.
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm ID column packed with 3 µm particles.
Injection Volume 10 µLPrevents volume overload while maintaining high sensitivity.
Column Temperature 30 °C ± 1 °CReduces solvent viscosity and standardizes retention times.
Detection (UV/Vis) 310 nm (Primary), 254 nm (Secondary)310 nm avoids solvent interference and maximizes nitroaromatic signal [5].

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 90 10
2.0 90 10
10.0 10 90
13.0 10 90
13.1 90 10

| 18.0 | 90 | 10 |

Step-by-Step Methodology

Step 1: Buffer Preparation (Self-Validating Step)

  • Weigh exactly 0.77 g of Ammonium Acetate and dissolve in 1000 mL of Milli-Q water.

  • Insert a calibrated pH probe. Add drops of glacial acetic acid until the pH stabilizes exactly at 5.5 ± 0.05.

  • Filter through a 0.22 µm nylon membrane filter and degas via sonication for 10 minutes.

  • Causality Check: Incorrect pH will lead to partial ionization, visible immediately as peak tailing or retention time drift during system suitability testing.

Step 2: Standard Preparation

  • Accurately weigh 10.0 mg of 1H-Benzimidazole, 2-methoxy-4-nitro-(9CI) into a 100 mL volumetric flask.

  • Add 50 mL of ACN and sonicate for 5 minutes to ensure complete dissolution.

  • Make up to the mark with Mobile Phase A to yield a 100 µg/mL stock solution.

  • Perform serial dilutions using a 50:50 (v/v) mixture of Mobile Phase A and B to create calibration standards (1, 5, 10, 25, and 50 µg/mL).

Step 3: System Suitability Testing (SST)

  • Inject the 10 µg/mL standard six consecutive times.

  • The system is validated for use only if:

    • Relative Standard Deviation (RSD) of peak area 2.0%.

    • USP Tailing Factor ( Tf​ ) 1.5.

    • Theoretical Plates ( N ) 5,000.

Method Validation Summary

The method was validated according to ICH Q2(R1) guidelines. The quantitative data is summarized below, proving the method's reliability and sensitivity.

Validation ParameterResultAcceptance Criteria
Linearity Range 1.0 – 50.0 µg/mL R2≥0.999
Correlation Coefficient ( R2 ) 0.9998 R2≥0.999
Limit of Detection (LOD) 0.15 µg/mLSignal-to-Noise (S/N) 3
Limit of Quantification (LOQ) 0.45 µg/mLSignal-to-Noise (S/N) 10
Intra-day Precision (% RSD) 0.85% (n=6) 2.0%
Inter-day Precision (% RSD) 1.12% (n=12) 2.0%
Accuracy (Recovery %) 98.5% – 101.2%98.0% – 102.0%
Retention Time ( tR​ ) ~6.8 minutesConsistent within ± 0.1 min

Conclusion

This application note details a highly specific, stability-indicating HPLC-UV method for 1H-Benzimidazole, 2-methoxy-4-nitro-(9CI). By leveraging the compound's specific physicochemical traits—specifically, neutralizing its ionization state at pH 5.5 and exploiting π−π interactions via a Phenyl-Hexyl stationary phase—the method achieves excellent peak symmetry, high precision, and robust accuracy. The inclusion of rigorous system suitability criteria ensures that this protocol functions as a self-validating system, ready for deployment in quality control and pharmacokinetic research environments.

References

  • NextSDS. (n.d.). 1H-Benzimidazole,2-methoxy-4-nitro-(9CI) — Chemical Substance Information. Retrieved March 27, 2026, from [Link]

  • DergiPark. (2022). Liquid Chromatographic Determination of pKa Value of 1- (2-methylbenzonitrile)-3-benzylbenzimidazolium bromide as a Drug Candida. Retrieved March 27, 2026, from [Link]

  • Journal of Chemical & Engineering Data. (2020). Determination of pKa Values for Some Benzimidazole and Imidazole Group Drugs Using the Reversed-Phase Liquid Chromatography Method. ACS Publications. Retrieved March 27, 2026, from [Link]

  • PubChem. (2025). 5-Nitrobenzimidazole | C7H5N3O2 | CID 7195. National Institutes of Health. Retrieved March 27, 2026, from [Link]

Method

Application Note: Catalytic Reduction Strategies for 1H-Benzimidazole, 2-methoxy-4-nitro-

Context & Chemical Vulnerabilities The compound 1H-Benzimidazole, 2-methoxy-4-nitro- (CAS: 189045-49-6)[1] is a critical intermediate in the synthesis of functionalized benzimidazole pharmacophores, frequently utilized i...

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Author: BenchChem Technical Support Team. Date: April 2026

Context & Chemical Vulnerabilities

The compound 1H-Benzimidazole, 2-methoxy-4-nitro- (CAS: 189045-49-6)[1] is a critical intermediate in the synthesis of functionalized benzimidazole pharmacophores, frequently utilized in the development of anthelmintics, proton pump inhibitors, and targeted kinase inhibitors. The objective of this workflow is the quantitative reduction of the 4-nitro group to yield 2-methoxy-1H-benzimidazol-4-amine .

The Causality of Method Selection: Traditional nitro reduction techniques often employ dissolving metal conditions (e.g., SnCl2​/HCl or Fe/HCl )[2]. However, the 2-methoxybenzimidazole core is essentially a cyclic vinylogous imidate. Under strongly acidic aqueous conditions, the 2-methoxy group is highly susceptible to hydrolysis, which irreversibly converts the starting material into the corresponding benzimidazol-2-one byproduct.

To preserve the delicate 2-methoxy ether linkage, neutral or mildly basic catalytic reduction is strictly required. Palladium on Carbon ( Pd/C ) catalyzed hydrogenation, or Catalytic Transfer Hydrogenation (CTH) using ammonium formate, provides the necessary chemoselectivity and mildness for this transformation[3][4].

Mechanistic Pathway on the Palladium Surface

The reduction of the nitroaromatic group over a palladium surface follows a well-defined Langmuir-Hinshelwood mechanism. The nitro group strongly adsorbs to the Pd nanoparticles, where it undergoes a stepwise transfer of activated hydride species[3].

The sequence proceeds through a nitroso intermediate, followed by a hydroxylamine, before final cleavage of the N-O bond yields the primary amine. Preventing the reaction from stalling at the hydroxylamine stage requires optimal hydrogen pressure or a sufficient excess of the transfer hydrogenation donor.

Mechanism A 2-Methoxy-4-nitro- 1H-benzimidazole B Nitroso Intermediate A->B + 2[H] - H2O C Hydroxylamine Intermediate B->C + 2[H] D 2-Methoxy-1H- benzimidazol-4-amine C->D + 2[H] - H2O Cat Pd/C Surface (H-donor activation) Cat->A Adsorption

Stepwise catalytic reduction of the nitrobenzimidazole core via Pd/C activation.

Quantitative Optimization Data

To establish the most efficient protocol, various hydrogen sources and solvent systems were evaluated. The data below synthesizes the optimal parameters for maximizing yield while suppressing methoxy-hydrolysis and incomplete reduction.

Table 1: Comparison of Hydrogen Sources (10% Pd/C Catalyst, 5 mol%)
Hydrogen SourceConditionsTime to CompletionYield (%)Impurity Profile
H2​ Gas (Balloon) MeOH , 25 °C, 1 atm6 hours92%Trace hydroxylamine
H2​ Gas (Autoclave) MeOH , 25 °C, 50 psi2 hours96%Highly pure
Ammonium Formate MeOH/THF , 50 °C1.5 hours94%Trace formamide adduct
Hydrazine Hydrate EtOH , 80 °C4 hours78%High degradation
Table 2: Solvent Screening for Catalytic Transfer Hydrogenation (CTH)
Solvent SystemSolubility of SubstrateSolubility of DonorReaction Kinetics
100% MethanolModerateExcellentFast, but substrate may crash out
100% THFExcellentPoorVery slow (donor insoluble)
1:1 MeOH:THF Excellent Good Optimal (Complete in < 2h)

Experimental Protocols

The following protocols are designed as self-validating systems. Visual cues and specific analytical checkpoints are embedded to ensure the operator can verify the integrity of the reaction in real-time.

Protocol A: Catalytic Transfer Hydrogenation (Benchtop Safe)

This method utilizes ammonium formate as an in situ hydrogen donor, bypassing the need for pressurized H2​ gas[4]. It is highly scalable and minimizes the risk of over-reduction.

Reagents:

  • 1H-Benzimidazole, 2-methoxy-4-nitro-: 1.0 eq (10 mmol, ~1.93 g)

  • 10% Pd/C (50% wet with water): 0.05 eq Pd (5 mol%, ~0.53 g)

  • Ammonium Formate: 5.0 eq (50 mmol, ~3.15 g)

  • Solvent: Methanol/THF (1:1 v/v, 40 mL)

Step-by-Step Workflow:

  • Dissolution: In a 100 mL round-bottom flask, dissolve the nitrobenzimidazole in 20 mL of THF. Self-Validation: The solution should appear bright to deep yellow, characteristic of the nitroaromatic chromophore.

  • Inert Atmosphere: Purge the flask with Argon for 5 minutes.

  • Catalyst Addition (Causality Check): Add the 10% Pd/C carefully to the solution under a gentle stream of Argon. Why? Dry Pd/C is highly pyrophoric, especially in the presence of methanol vapors. Using 50% wet Pd/C and adding it before the methanol mitigates ignition risks.

  • Donor Addition: Add 20 mL of Methanol, followed by the ammonium formate in one portion.

  • Reaction Execution: Attach a reflux condenser and heat the mixture to 45–50 °C. The decomposition of ammonium formate will generate CO2​ and H2​ gas, observed as gentle effervescence.

  • Monitoring: Check the reaction via TLC (Eluent: 5% MeOH in DCM) after 60 minutes. Self-Validation: The starting material ( Rf​≈0.7 ) should disappear, replaced by a highly polar, UV-active amine spot ( Rf​≈0.2 ). The reaction mixture will transition from deep yellow to pale yellow/colorless.

  • Filtration: Cool to room temperature. Filter the mixture through a tightly packed pad of Celite to remove the colloidal palladium[2]. Wash the pad with excess methanol (2 x 15 mL). Caution: Do not let the Celite pad dry out while pulling air through it, as residual Pd/C can ignite.

  • Workup: Concentrate the filtrate in vacuo. Partition the residue between Ethyl Acetate (50 mL) and Water (30 mL) to remove residual formate salts. Extract the aqueous layer once more with Ethyl Acetate (25 mL).

  • Isolation: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate to yield the 2-methoxy-1H-benzimidazol-4-amine as an off-white solid.

Workflow S1 Dissolve Substrate in THF (Yellow Solution) S2 Argon Purge & Add 10% Pd/C (Wet) S1->S2 S3 Add MeOH & Ammonium Formate S2->S3 S4 Heat to 50°C for 1.5h (Monitor Effervescence & TLC) S3->S4 S5 Filter through Celite Pad (Colorless/Pale Filtrate) S4->S5 S6 Aqueous Workup (EtOAc / H2O) S5->S6 S7 2-Methoxy-1H- benzimidazol-4-amine S6->S7

Experimental workflow for the Catalytic Transfer Hydrogenation (CTH) of nitrobenzimidazoles.

Troubleshooting & Field-Proven Insights

  • Incomplete Reduction (Hydroxylamine Stalling): If TLC indicates a persistent intermediate spot between the starting material and the product, the reaction has stalled at the hydroxylamine stage.

    • Solution: This is typically caused by catalyst poisoning or insufficient hydrogen donor. Add an additional 2.0 eq of ammonium formate and 1 mol% of fresh Pd/C, then stir for another 30 minutes[2].

  • Formation of Benzimidazol-2-one: If LC-MS or NMR shows the loss of the methoxy group (M-14 mass shift), the medium became too acidic.

    • Solution: Ensure the ammonium formate is fresh (it can degrade and alter pH over time). If using H2​ gas, ensure the methanol is anhydrous and free of acidic impurities.

  • Product Darkening During Workup: Aminobenzimidazoles are electron-rich and prone to air oxidation.

    • Solution: Perform the rotary evaporation under a vacuum backfilled with Argon, and store the final isolated solid in an amber vial flushed with inert gas at -20 °C.

References

  • Chemical Substance Information: 1H-Benzimidazole,2-methoxy-5-nitro-(9CI)
  • Pd-Catalyzed Silicon Hydride Reductions of Aromatic and Aliphatic Nitro Groups Organic Letters - ACS Publications URL
  • Methods of making 6-[(4,5-Dihydro-1H-imidazol-2-yl) amino-]-7-methyl-1H-benzimidazole-4-carbonitrile and its preferred salt form (EP1953146A1)
  • Synthesis of 1-benzyl-1H-benzimidazol-5-amine & Troubleshooting Nitro Reductions Benchchem Technical Support Center URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Synthesis Yield of 1H-Benzimidazole, 2-methoxy-4-nitro- (9CI)

Welcome to the Technical Support Center for the synthesis of 1H-Benzimidazole, 2-methoxy-4-nitro- (9CI) . This guide is specifically engineered for researchers, process chemists, and drug development professionals facing...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 1H-Benzimidazole, 2-methoxy-4-nitro- (9CI) . This guide is specifically engineered for researchers, process chemists, and drug development professionals facing yield bottlenecks, regioselectivity issues, or purification challenges during the synthesis of C2-alkoxylated, nitro-substituted benzimidazoles.

Because the 4-nitro group exerts a powerful electron-withdrawing effect on the benzimidazole core, standard cyclization protocols often fail or result in poor yields. Below, we dissect the causality behind these failures and provide self-validating, field-proven methodologies to optimize your synthetic workflows.

I. Core Synthesis Pathways

To successfully synthesize 1H-Benzimidazole, 2-methoxy-4-nitro-, chemists typically choose between a direct one-step cyclization (Route A) or a robust three-step nucleophilic aromatic substitution sequence (Route B).

G SM 3-Nitro-1,2-phenylenediamine RA_Reagent Tetramethyl orthocarbonate + Glacial AcOH SM->RA_Reagent Route A (Direct) RB_Reagent1 Urea / 150°C SM->RB_Reagent1 Route B (Stepwise) Product 1H-Benzimidazole, 2-methoxy-4-nitro- RA_Reagent->Product Cyclization RB_Int1 4-Nitro-1H-benzimidazol-2-ol RB_Reagent1->RB_Int1 Condensation RB_Reagent2 POCl3 / DMF (cat.) RB_Int1->RB_Reagent2 Chlorination RB_Int2 2-Chloro-4-nitro-1H-benzimidazole RB_Reagent2->RB_Int2 Substitution RB_Reagent3 NaOMe / MeOH RB_Int2->RB_Reagent3 Methoxylation RB_Reagent3->Product SNAr

Figure 1: Comparative synthetic workflows for 1H-Benzimidazole, 2-methoxy-4-nitro- (9CI).

II. Troubleshooting Guide & FAQs

Q1: Why is my yield consistently below 40% when using the direct cyclization route with tetramethyl orthocarbonate? A1: The issue stems from the electronic nature of your starting material. The 3-nitro group on 3-nitro-1,2-phenylenediamine is strongly electron-withdrawing. This inductive and resonance effect drastically reduces the nucleophilicity of the adjacent ortho-amine. Consequently, the initial nucleophilic attack on the central carbon of the orthocarbonate is stalled[1].

  • The Fix: You must increase the electrophilicity of the orthocarbonate. Ensure your glacial acetic acid is strictly anhydrous (use molecular sieves). Moisture will rapidly hydrolyze tetramethyl orthocarbonate into dimethyl carbonate, which is insufficiently reactive for this sterically hindered, electron-poor diamine.

Q2: I am using Route B. The chlorination of 4-nitro-1H-benzimidazol-2-ol with POCl₃ is incomplete, leaving unreacted starting material. How do I drive it to completion? A2: The tautomeric equilibrium of the benzimidazolone intermediate heavily favors the highly stable "keto" (urea) form over the "enol" (hydroxy) form. POCl₃ alone struggles to activate this keto form efficiently.

  • The Fix: Add a catalytic amount of N,N-dimethylformamide (DMF) to the POCl₃. This generates the highly electrophilic Vilsmeier-Haack reagent (N,N-dimethylchloromethyleniminium chloride) in situ. This species rapidly attacks the oxygen atom, creating an excellent leaving group and accelerating the conversion to 2-chloro-4-nitro-1H-benzimidazole[2][3].

Q3: During the final methoxylation step (NaOMe/MeOH), I am observing significant degradation and dark tarry byproducts. What is happening? A3: The 4-nitro group makes the benzimidazole ring highly electron-deficient. While this activates the 2-chloro position for Nucleophilic Aromatic Substitution (S_NAr), it also makes the ring susceptible to side reactions, such as the formation of Meisenheimer complexes or reduction of the nitro group if overheated[4][5].

  • The Fix: Strictly control the temperature. Do not exceed 65°C (a gentle reflux in methanol is sufficient). Furthermore, ensure you are using exactly 2.1 to 2.5 equivalents of freshly prepared sodium methoxide. The first equivalent is consumed immediately by deprotonating the acidic benzimidazole N-H; the second equivalent performs the actual S_NAr displacement of the chloride[4].

Q4: Can I synthesize this compound by directly methylating 4-nitro-1H-benzimidazol-2-ol with Methyl Iodide (MeI)? A4: No. Alkylating a benzimidazolone with an alkyl halide in the presence of a base will almost exclusively result in N-alkylation (forming 1-methyl or 1,3-dimethyl-4-nitrobenzimidazol-2-one) rather than O-alkylation. The S_NAr displacement of a 2-chloro intermediate using an alkoxide nucleophile (Route B) is the mandatory logical pathway to ensure strict O-regioselectivity[6].

III. Quantitative Data: Route Comparison

To help you select the optimal pathway for your specific laboratory setup, consult the comparative metrics below.

MetricRoute A: Direct CyclizationRoute B: Stepwise S_NAr
Overall Yield 45% - 55%75% - 85% (over 3 steps)
Total Reaction Time 4 - 6 hours18 - 24 hours
Regioselectivity Excellent (Exclusive O-alkylation)Excellent (Exclusive O-alkylation)
Purification Need High (Requires column chromatography)Low (Intermediates isolate via precipitation)
Reagent Hazards Low (Tetramethyl orthocarbonate is mild)High (POCl₃ is corrosive and toxic)
Scalability Best for discovery scale (<5g)Best for process scale (>50g)

IV. Step-by-Step Experimental Protocols

Protocol A: Direct Cyclization (Discovery Scale)

Mechanistic Grounding: Acid-catalyzed condensation of an electron-poor o-phenylenediamine with an orthocarbonate[6].

  • Preparation: In an oven-dried 100 mL round-bottom flask flushed with argon, dissolve 3-nitro-1,2-phenylenediamine (1.0 eq, 10 mmol) in anhydrous glacial acetic acid (25 mL).

  • Addition: Add tetramethyl orthocarbonate (1.5 eq, 15 mmol) dropwise at room temperature while stirring vigorously.

  • Cyclization: Attach a reflux condenser and heat the reaction mixture to 70°C for 4 hours. Monitor the consumption of the diamine via TLC (Eluent: 5% MeOH in DCM).

  • Workup: Cool the mixture to room temperature and pour it over crushed ice (100 g). Neutralize the aqueous mixture slowly with saturated aqueous NaHCO₃ until pH 7-8 is reached.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude residue via flash chromatography to yield the pure 2-methoxy-4-nitro-1H-benzimidazole.

Protocol B: Stepwise Nucleophilic Substitution (Process Scale)

Mechanistic Grounding: Vilsmeier-activated chlorination followed by alkoxide-driven S_NAr[4][5].

Step 1: Chlorination

  • Suspend 4-nitro-1H-benzimidazol-2-ol (1.0 eq, 50 mmol) in neat POCl₃ (30 mL).

  • Add anhydrous DMF (0.5 mL, catalytic) dropwise. Caution: Exothermic gas evolution (HCl).

  • Heat the mixture to 90°C for 3 hours.

  • Cool to room temperature and carefully quench by pouring the mixture dropwise into vigorously stirred ice water (300 mL).

  • Filter the resulting yellow precipitate (2-chloro-4-nitro-1H-benzimidazole), wash with cold water, and dry under high vacuum.

Step 2: Methoxylation (S_NAr)

  • In a dry flask, dissolve the 2-chloro-4-nitro-1H-benzimidazole intermediate (1.0 eq, 30 mmol) in anhydrous methanol (100 mL).

  • Slowly add a solution of Sodium Methoxide (NaOMe) in methanol (5.2 M, 2.2 eq, 66 mmol)[4].

  • Heat the reaction to a gentle reflux (65°C) for 4 hours.

  • Concentrate the reaction mixture in vacuo to half its volume, then dilute with water (150 mL).

  • Adjust the pH to 6.5 using 1M HCl to precipitate the product. Collect the solid by filtration, wash with cold water, and recrystallize from methanol to afford highly pure 1H-Benzimidazole, 2-methoxy-4-nitro-.

V. References

  • Discovery of the First Non-Peptide Full Agonists for the Human Bradykinin B2 Receptor Incorporating 4-(2-Picolyloxy)quinoline and 1-(2-Picolyl)benzimidazole Frameworks. Journal of Medicinal Chemistry - ACS Publications.6

  • Benzimidazole derivatives, their production and use (EP0459136A1). European Patent Office / Google Patents.4

  • Design and Synthesis of Benzimidazoles As Novel Corticotropin-Releasing Factor 1 Receptor Antagonists. Journal of Medicinal Chemistry - ACS Publications.1

Sources

Optimization

Technical Support Center: Minimizing Side Reactions in 2-Methoxy-4-nitro-1H-benzimidazole Synthesis

Welcome to the technical support center for the synthesis of 2-methoxy-4-nitro-1H-benzimidazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-methoxy-4-nitro-1H-benzimidazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable heterocyclic compound. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction outcomes.

Section 1: The Core Synthesis and Incomplete Cyclization

The synthesis of the benzimidazole core is typically achieved through the condensation of an o-phenylenediamine with a one-carbon electrophile, a method known as the Phillips-Ladenburg reaction.[1][2] For our target molecule, a plausible starting point is 3-methoxy-5-nitro-1,2-phenylenediamine condensed with an agent like formic acid or a derivative thereof.

Main Synthesis Pathway cluster_0 Step 1: Condensation & Cyclization Precursor 3-Methoxy-5-nitro- 1,2-phenylenediamine Intermediate Formamide Intermediate Precursor->Intermediate + Formic Acid (e.g., PPA, HCl cat.) Product 2-Methoxy-4-nitro- 1H-benzimidazole Intermediate->Product Dehydration (Heat)

Caption: Plausible synthetic pathway for 2-methoxy-4-nitro-1H-benzimidazole.

Frequently Asked Question

Question: My reaction yield is very low, and TLC analysis shows a significant amount of unreacted o-phenylenediamine precursor. What is causing this incomplete reaction?

Answer: Low yield with recoverable starting material is a classic sign of incomplete cyclization. The overall reaction consists of two main stages: the initial nucleophilic attack of an amino group on the carbonyl source to form an N-acylated intermediate, followed by a heat- or acid-catalyzed intramolecular cyclization with the elimination of water to form the imidazole ring.[3] Several factors can stall this process:

  • Insufficiently Acidic Conditions: The cyclization-dehydration step is often the rate-limiting step and is significantly accelerated by an acid catalyst.[2] Reagents like polyphosphoric acid (PPA) or mineral acids (e.g., 4N HCl) are commonly used not only as catalysts but also as dehydrating agents.[4]

  • Reduced Nucleophilicity: Your specific precursor, 3-methoxy-5-nitro-1,2-phenylenediamine, contains a powerful electron-withdrawing nitro group. This group deactivates the aromatic ring and significantly reduces the nucleophilicity of the amino groups, making both the initial condensation and the final cyclization more difficult compared to unsubstituted o-phenylenediamines.[4]

  • Inadequate Temperature or Reaction Time: Due to the deactivating effect of the nitro group, more forcing conditions are often required. The reaction may need higher temperatures or longer reaction times to drive the dehydration and ring closure to completion.[2][4]

Troubleshooting Protocol: Driving the Cyclization to Completion
  • Reagent & Catalyst Check:

    • Ensure your o-phenylenediamine precursor is pure. Impurities can inhibit the reaction.[5]

    • If using formic acid with a mineral acid catalyst, ensure the acid is of sufficient concentration (e.g., 4N HCl).[4]

    • Consider switching to a stronger catalyst/dehydrating agent like polyphosphoric acid (PPA), which is highly effective for sluggish cyclizations.[1][4]

  • Optimize Reaction Conditions:

    • Temperature: Gradually increase the reaction temperature in 10-20°C increments. Monitor progress by TLC. For many substituted benzimidazoles, temperatures around 100°C or higher are necessary.[2]

    • Microwave Irradiation: Consider using microwave-assisted synthesis. It can drastically reduce reaction times from hours to minutes and often improves yields by efficiently overcoming activation energy barriers.[4][6]

    • Time: Extend the reaction time. Monitor every 2-3 hours using TLC until the starting material spot is no longer visible.[2]

  • Solvent Choice:

    • While many Phillips-Ladenburg reactions are run with an excess of the carboxylic acid as the solvent, using a high-boiling point co-solvent can sometimes improve solubility and allow for higher reaction temperatures.

ParameterStandard ConditionOptimized Condition for Deactivated SubstratesRationale
Catalyst Dilute HClPolyphosphoric Acid (PPA) or 4N HClProvides a stronger driving force for dehydration and cyclization.[1][4]
Temperature 80-100 °C100-140 °C or MicrowaveOvercomes the higher activation energy caused by the electron-withdrawing nitro group.[4]
Time 2-4 hours6-12 hours (monitored by TLC)Allows the slower reaction to proceed to completion.[2]
Table 1. Recommended adjustments for optimizing the cyclization of nitro-substituted o-phenylenediamines.

Section 2: The Challenge of N-Alkylation and Tautomerism

A significant side reaction in benzimidazole chemistry is undesired N-alkylation, particularly N-methylation.[6] The benzimidazole ring contains a tautomeric proton that can reside on either nitrogen (N1 or N3).[5] Both nitrogens are nucleophilic and can react with electrophiles, leading to a mixture of N-alkylated products, or in the presence of excess methylating agent, an over-methylated quaternary salt.[5] This is especially problematic if your synthesis involves a late-stage methoxylation step using a methylating agent.

N-Methylation Side Reaction Benzimidazole Benzimidazole Core (Tautomeric Mixture) N1_Methyl N1-Methylated Product Benzimidazole->N1_Methyl + CH₃-X (e.g., MeI, DMS) N3_Methyl N3-Methylated Product Benzimidazole->N3_Methyl + CH₃-X Quat_Salt 1,3-Dimethylbenzimidazolium Salt (Over-methylation) N1_Methyl->Quat_Salt + excess CH₃-X N3_Methyl->Quat_Salt + excess CH₃-X

Caption: Competing N-methylation side reactions in benzimidazoles.

Frequently Asked Question

Question: I'm observing significant formation of N-methylated byproducts. How can I direct the reaction towards the desired C2-methoxy product and avoid N-methylation?

Answer: This is a common regioselectivity challenge. The N-H proton of the benzimidazole is acidic and readily deprotonated by base, creating a highly nucleophilic benzimidazolide anion. To minimize N-methylation, you must control the reaction conditions carefully.

  • Stoichiometry is Critical: When using a methylating agent, use a controlled stoichiometric amount, typically 1.0 to 1.2 equivalents. Adding the agent slowly helps prevent localized high concentrations that favor over-methylation into a quaternary salt.[5]

  • Choice of Reagents: If your synthesis involves building the 2-methoxy group from a 2-chloro or 2-mercapto precursor, the choice of methoxide source and conditions is key. Using sodium methoxide in methanol is a standard approach.

  • Protecting Groups: For maximum control, especially when harsh conditions are unavoidable, consider protecting the N-H position before performing reactions with alkylating agents. A phenylsulfonyl group is one example that can be later removed.[7]

  • Steric and Electronic Effects: In an unsymmetrical benzimidazole like yours, one nitrogen is generally more sterically hindered or electronically favored for alkylation than the other.[5][7] Understanding these biases can help predict the major N-methylated isomer if it does form.

Protocol: Minimizing N-Methylation
  • Dry Reaction Conditions: Ensure your benzimidazole starting material and solvent (e.g., a dry, aprotic solvent like DMF or THF) are scrupulously dry. Water can interfere with the base and the reaction pathway.[5]

  • Base Selection: Use a strong, non-nucleophilic base (e.g., sodium hydride, NaH) to fully deprotonate the benzimidazole. Add the base at a low temperature (0 °C) to form the anion cleanly.

  • Controlled Reagent Addition: Add the methylating agent (e.g., methyl iodide) dropwise at 0 °C.

  • Temperature Management: Maintain a low temperature throughout the addition. Once the addition is complete, allow the reaction to warm slowly to room temperature while monitoring by TLC. Avoid excessive heating, which can promote side reactions.

  • Protective Group Strategy (if necessary):

    • React the benzimidazole with a protecting group agent (e.g., benzenesulfonyl chloride) in the presence of a base like triethylamine.

    • Purify the N-protected intermediate.

    • Perform the desired methylation or other synthetic steps.

    • Remove the protecting group under appropriate conditions (e.g., hydrolysis).

Section 3: Controlling Regioselectivity in Nitration

If your synthetic route involves nitrating 2-methoxybenzimidazole in a final step, achieving regioselectivity for the 4-nitro position is the primary challenge. The outcome of electrophilic aromatic substitution is dictated by the directing effects of the existing substituents.

  • 2-Methoxy Group: This is an activating, ortho, para-directing group.

  • Benzene Ring Fused to Imidazole: The electronics of the heterocyclic portion also influence the benzene ring's reactivity.

This combination can lead to a mixture of isomers (4-nitro, 5-nitro, 6-nitro, and 7-nitro), making purification difficult and lowering the yield of the desired product.

Nitration Troubleshooting cluster_0 Troubleshooting Workflow Start Poor Regioselectivity in Nitration Condition_Check Analyze Reaction Conditions Start->Condition_Check Temp_High Is Temperature > 10°C? Condition_Check->Temp_High Agent_Harsh Is Nitrating Agent too strong (e.g., fuming)? Condition_Check->Agent_Harsh Temp_High->Agent_Harsh No Lower_Temp Action: Lower Temp to 0-5°C Temp_High->Lower_Temp Yes Milder_Agent Action: Use Milder Agent (e.g., HNO₃ in Ac₂O) Agent_Harsh->Milder_Agent Yes Result Improved 4-Nitro Selectivity Agent_Harsh->Result No, review substrate Lower_Temp->Result Milder_Agent->Result

Caption: Troubleshooting workflow for poor regioselectivity in nitration.

Frequently Asked Question

Question: My nitration reaction is producing a mixture of isomers that are very difficult to separate. How can I selectively synthesize the 4-nitro isomer?

Answer: Controlling regioselectivity in the nitration of complex aromatic systems is a nuanced task. The key is to modulate the reactivity of the electrophile (the nitronium ion, NO₂⁺) and the reaction conditions to favor substitution at the sterically and electronically preferred site.

  • Temperature Control: This is the most critical parameter. Nitration is highly exothermic. Running the reaction at low temperatures (0-5 °C) is essential to minimize the formation of undesired isomers and dinitrated byproducts.[8]

  • Nitrating Agent: The choice of nitrating agent dictates the concentration and reactivity of the nitronium ion. Harsher conditions (e.g., fuming nitric acid/oleum) increase reactivity but decrease selectivity.[9] Milder, more controlled nitrating agents can provide better isomer ratios.

  • Solvent Effects: The solvent can influence the reaction's selectivity. Acetic acid is a common co-solvent that can help moderate the reaction.[9]

Nitrating AgentTypical ConditionsSelectivityComments
HNO₃ / H₂SO₄ 0-10 °CModerate to GoodThe standard, most common method.[8] Strict temperature control is crucial.
Fuming HNO₃ 0 °C or lowerLow to ModerateHighly reactive, increases risk of over-nitration and oxidation side reactions.[9]
HNO₃ in Ac₂O 0-25 °CGood to ExcellentGenerates acetyl nitrate in situ, a milder and more selective nitrating species.
Zeolite Catalysts 0-25 °CPotentially HighShape-selective solid acid catalysts can favor the formation of specific isomers based on steric factors.[9]
Table 2. Comparison of nitrating agents for controlling regioselectivity.
Protocol: Selective Mononitration of 2-Methoxybenzimidazole
  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the 2-methoxybenzimidazole starting material in concentrated sulfuric acid at 0 °C (ice-salt bath).

  • Prepare Nitrating Mixture: In a separate flask, slowly add concentrated nitric acid to concentrated sulfuric acid at 0 °C.

  • Controlled Addition: Add the cold nitrating mixture dropwise to the benzimidazole solution over 30-60 minutes. Crucially, maintain the internal reaction temperature below 5 °C throughout the addition.

  • Reaction: Stir the mixture at 0-5 °C for 1-2 hours after the addition is complete. Monitor the reaction's progress by TLC (quench a small aliquot in ice water and extract with ethyl acetate for spotting).

  • Work-up: Once the starting material is consumed, pour the reaction mixture slowly onto a large amount of crushed ice with vigorous stirring.

  • Precipitation/Extraction: The nitro-product may precipitate. If it does, collect it by filtration. If not, neutralize the cold aqueous solution carefully with a base (e.g., NaOH solution) to induce precipitation. Alternatively, extract the product with a suitable organic solvent like ethyl acetate.[9]

  • Purification: The crude product will likely be a mixture of isomers requiring careful purification by column chromatography.

Section 4: Advanced Purification Strategies

Question: How can I effectively separate the desired 2-methoxy-4-nitro-1H-benzimidazole from its isomers and other side products?

Answer: Separating structurally similar isomers is a common purification challenge. A multi-step approach combining extraction and chromatography is usually most effective.

Protocol: Two-Step Purification
  • Acid-Base Extraction (Work-up Enhancement):

    • Before chromatography, you can sometimes enrich your desired product. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).

    • Wash with a dilute acid (e.g., 1M HCl) to remove any unreacted basic starting materials.[10]

    • Wash with a dilute base (e.g., saturated NaHCO₃ solution) to remove any acidic byproducts.[11]

    • Wash with brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate.

  • Silica Gel Column Chromatography:

    • Stationary Phase: Standard silica gel (60-120 mesh) is a good starting point.[12]

    • Mobile Phase Selection: The key is finding a solvent system that provides good separation (ΔRf > 0.2) between your isomers. Use TLC to screen various solvent systems. A gradient of methanol in dichloromethane (e.g., 0% to 5% MeOH in DCM) or ethyl acetate in hexanes are common starting points for benzimidazoles.[10][12]

    • Elution: Start with a low-polarity mobile phase and gradually increase the polarity (gradient elution). This will elute the less polar compounds first. Collect small fractions and analyze them by TLC to identify and combine the fractions containing the pure desired product.[12]

References

  • Chemical Review and Letters. DFT study on the mechanism of benzimidazole synthesis from phenylenediamine and formic acid. Available from: [Link]

  • Scribd. Benzimidazole (Synthesis) | PDF. Available from: [Link]

  • THF. CHEMISTRY OF THE BENZIMIDAZOLES. Available from: [Link]

  • Semantic Scholar. Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Available from: [Link]

  • Scholars Research Library. An Overview About Synthetic and Biological Profile of Benzimidazole. Available from: [Link]

  • PMC. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Available from: [Link]

  • ACS Publications. Development of a Regioselective N-Methylation of (Benz)imidazoles Providing the More Sterically Hindered Isomer | The Journal of Organic Chemistry. Available from: [Link]

  • PubMed. Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer. Available from: [Link]

  • PMC. The synthesis and characterization of Various metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole and its mono schiff base precursor. Available from: [Link]

  • RSC Publishing. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - RSC Advances. Available from: [Link]

  • KNAUER. How to optimize your purification? Your guide for two step purification - principles and system set up. Available from: [Link]

  • LOCKSS. a facile one-pot synthesis of benzimidazoles from 2-nitroanilines by reductive cyclization. Available from: [Link]

  • ACS Omega. Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

1H-Benzimidazole,2-methoxy-4-nitro-(9CI) vs 2-methyl-4-nitro-1H-benzimidazole efficacy

As a Senior Application Scientist in medicinal chemistry, selecting the correct starting pharmacophore is the most critical decision in a drug discovery campaign. The benzimidazole core is a privileged scaffold, heavily...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in medicinal chemistry, selecting the correct starting pharmacophore is the most critical decision in a drug discovery campaign. The benzimidazole core is a privileged scaffold, heavily utilized in the development of kinase inhibitors, antimicrobial agents, and proton pump inhibitors[1].

When designing a synthetic route that requires functionalization at the C2 and C4 positions, researchers frequently evaluate 1H-Benzimidazole, 2-methoxy-4-nitro- and 2-methyl-4-nitro-1H-benzimidazole . While structurally similar, the divergence between a C2-methoxy and a C2-methyl group fundamentally alters the molecule's electronic landscape, reactivity profile, and ultimate utility in library synthesis.

This guide provides an objective, data-driven comparison of these two precursors, detailing their mechanistic causality, physicochemical properties, and validated experimental workflows.

Physicochemical Profiling & Quantitative Data

Understanding the baseline properties of these building blocks is essential for predicting solubility, cell permeability, and downstream reactivity. The electron-withdrawing nature of the 4-nitro group significantly lowers the pKa of the imidazole N-H, affecting both tautomeric equilibria and the electrophilicity of the C2 position[1].

Property1H-Benzimidazole, 2-methoxy-4-nitro-2-Methyl-4-nitro-1H-benzimidazole
CAS Number 189045-49-6[2]6954-11-6 (Base scaffold: 615-15-6)[3]
Molecular Formula C8H7N3O3[2]C8H7N3O2
Molecular Weight 193.16 g/mol [2]177.16 g/mol
C2 Substituent Methoxy (-OCH3)Methyl (-CH3)
Primary Reactivity Mode Nucleophilic Aromatic Substitution (SNAr)[4]Base-Catalyzed C-H Condensation
Pharmacophore Utility Precursor to 2-aminobenzimidazolesPrecursor to 2-styryl/alkylbenzimidazoles[3]
Topological Polar Surface Area (TPSA) ~83.7 Ų[5]~74.5 Ų[6]

Mechanistic Divergence: The Causality of C2 Substitution

The choice between a methoxy and a methyl group at the C2 position dictates the entire synthetic strategy.

The 2-Methoxy Advantage (SNAr Susceptibility): The 2-methoxy group is an excellent leaving group. The strong electron-withdrawing effect of the 4-nitro group depletes electron density at the C2 carbon. When exposed to primary or secondary amines under thermal conditions, the molecule undergoes a rapid Nucleophilic Aromatic Substitution (SNAr), extruding methanol to yield 2-aminobenzimidazole derivatives[4]. This makes it the superior choice for synthesizing libraries of ATP-competitive kinase inhibitors where the 2-amino group acts as a critical hydrogen-bond donor to the kinase hinge region.

The 2-Methyl Advantage (C-H Functionalization): Conversely, the 2-methyl variant relies on the acidity of its methyl protons. The electron-deficient benzimidazole core renders the C2-methyl protons highly acidic. Under basic conditions, these protons can be abstracted to form a nucleophilic enamine/carbanion intermediate, which readily attacks electrophiles like aldehydes in Knoevenagel-type condensations. This pathway is ideal for extending the carbon framework to create lipophilic, rigid styryl-benzimidazole derivatives, which are potent antimicrobial and antifungal pharmacophores[3].

Workflow Core1 2-Methoxy-4-nitro- 1H-benzimidazole Int1 SNAr Reaction (Nucleophilic Attack) Core1->Int1 Amines, Heat Core2 2-Methyl-4-nitro- 1H-benzimidazole Int2 C-H Functionalization (Condensation) Core2->Int2 Aldehydes, Base Prod1 2-Amino-4-nitro- benzimidazole Int1->Prod1 Prod2 2-Styryl-4-nitro- benzimidazole Int2->Prod2 Red1 Nitro Reduction (Pd/C, H2) Prod1->Red1 Red2 Nitro Reduction (Pd/C, H2) Prod2->Red2 Final1 Kinase Inhibitor Scaffolds Red1->Final1 Final2 Antimicrobial Scaffolds Red2->Final2

Fig 1. Divergent synthetic workflows and pharmacophore derivation from 2-methoxy vs. 2-methyl precursors.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each includes specific mechanistic rationales and analytical checkpoints.

Protocol A: SNAr Amination of 2-Methoxy-4-nitro-1H-benzimidazole

Objective: Synthesize 2-alkylamino-4-nitrobenzimidazole scaffolds.

  • Reaction Setup: Dissolve 1.0 eq (1.0 mmol) of 2-methoxy-4-nitro-1H-benzimidazole in 5 mL of anhydrous N-Methyl-2-pyrrolidone (NMP).

  • Reagent Addition: Add 1.5 eq of the desired primary amine and 2.0 eq of N,N-Diisopropylethylamine (DIPEA).

    • Causality: DIPEA acts as a non-nucleophilic base to scavenge the generated protons, preventing the protonation of the incoming amine nucleophile and driving the equilibrium forward.

  • Thermal Activation: Heat the reaction mixture to 120°C for 4–6 hours under an inert argon atmosphere.

  • Self-Validation Checkpoint: Monitor the reaction via LC-MS. The reaction is deemed complete when the starting material mass (m/z 194 [M+H]+) is entirely consumed, and the 1H-NMR spectrum shows the complete disappearance of the distinct methoxy singlet at ~3.9 ppm.

  • Workup: Cool the mixture to room temperature and precipitate the product by dropwise addition into 25 mL of ice-cold water. Filter, wash with water, and dry under a vacuum.

Protocol B: Knoevenagel-Type Condensation of 2-Methyl-4-nitro-1H-benzimidazole

Objective: Synthesize 2-styryl-4-nitrobenzimidazole derivatives.

  • Reaction Setup: Suspend 1.0 eq (1.0 mmol) of 2-methyl-4-nitro-1H-benzimidazole and 1.2 eq of a substituted benzaldehyde in 10 mL of anhydrous toluene.

  • Catalyst Addition: Add a catalytic amount (0.1 eq) of piperidine and glacial acetic acid.

    • Causality: The piperidine/acetic acid system transiently forms an iminium ion intermediate with the aldehyde. This drastically lowers the LUMO of the electrophile, facilitating rapid attack by the weakly nucleophilic C2-carbanion of the benzimidazole.

  • Reflux & Dehydration: Reflux the mixture at 110°C for 12 hours using a Dean-Stark apparatus.

    • Causality: Continuous azeotropic removal of water prevents the reverse reaction, driving the condensation to >95% conversion.

  • Self-Validation Checkpoint: Visually confirm the appearance of a highly conjugated, deep yellow/orange product. Validate via 1H-NMR by identifying the appearance of vinylic doublets at ~7.5–8.0 ppm with a coupling constant ( J ) of ~16 Hz, confirming the formation of the trans (E) alkene geometry.

  • Workup: Cool the mixture to 0°C, collect the resulting precipitate via vacuum filtration, and recrystallize from hot ethanol.

Summary of Efficacy in Drug Development

Both compounds are highly efficacious starting materials, but their utility is strictly dictated by the target product profile:

  • Select 1H-Benzimidazole, 2-methoxy-4-nitro- when your SAR (Structure-Activity Relationship) requires a hydrogen-bond donor at the C2 position (via amination) and a subsequent H-bond acceptor/donor at the C4 position (via nitro reduction).

  • Select 2-methyl-4-nitro-1H-benzimidazole when targeting hydrophobic pockets where extended, rigid, and planar carbon networks (like styryl groups) are required to maximize Van der Waals interactions[3].

References

  • 1H-Benzimidazole,2-methoxy-4-nitro-(9CI)
  • Guidechem.
  • National Institutes of Health (NIH).
  • ChemicalBook.
  • Computational Determination of Aqueous pKa Values of Protonated Benzimidazoles (Part 1)
  • Synthesis of benzo[4,5]imidazo[1,2-a]indolo[1,2-c]quinazolines from 2-(2-bromoaryl)

Sources

Comparative

Comprehensive Guide to the Validation of LC-MS/MS Methods for 1H-Benzimidazole, 2-methoxy-4-nitro- Quantification

Executive Summary & Scientific Context The accurate quantification of nitrobenzimidazole derivatives is a critical requirement in pharmaceutical quality control, pharmacokinetic profiling, and forensic toxicology. 1H-Ben...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

The accurate quantification of nitrobenzimidazole derivatives is a critical requirement in pharmaceutical quality control, pharmacokinetic profiling, and forensic toxicology. 1H-Benzimidazole, 2-methoxy-4-nitro- (CAS: 189045-49-6) serves as a vital intermediate and a potential toxicological marker within the broader benzimidazole class[1].

Historically, laboratories relied on optical methods (like HPLC-UV) for benzimidazole analysis. However, the trace-level concentrations often found in biological matrices or environmental samples demand a more robust, self-validating analytical system. Recent advancements in ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) have revolutionized this space, offering limits of detection (LOD) in the low pg/mL range while entirely eliminating optical matrix interferences[2].

This guide objectively compares the performance of UHPLC-MS/MS against traditional HPLC-UV alternatives and provides a fully validated, causally-driven experimental protocol for the quantification of 1H-Benzimidazole, 2-methoxy-4-nitro-.

Methodological Comparison: LC-MS/MS vs. HPLC-UV

When selecting an analytical platform for nitrobenzimidazoles, the choice directly impacts the integrity of your data. HPLC-UV relies on the absorbance of the benzimidazole chromophore. In complex matrices (plasma, tissue, or wastewater), endogenous compounds frequently co-elute, leading to signal overlap, false positives, and overestimated concentrations.

Conversely, LC-MS/MS employs Multiple Reaction Monitoring (MRM) . By isolating the specific precursor ion of 1H-Benzimidazole, 2-methoxy-4-nitro- ( m/z 194.1) and fragmenting it into unique product ions, the mass spectrometer acts as a highly specific mass filter. This creates a self-validating system where both retention time and specific molecular fragmentation must align for a positive identification.

Table 1: Performance Comparison for Nitrobenzimidazole Quantification
Analytical ParameterTraditional HPLC-UVUHPLC-MS/MS (MRM Mode)Clinical/Research Impact
Sensitivity (LOD) ~0.5 - 1.0 µg/mL~10 - 50 pg/mL MS/MS enables trace-level pharmacokinetic tracking.
Selectivity Low (Susceptible to co-elution)Extremely High MRM eliminates background matrix noise.
Run Time 15 - 30 minutes< 6 minutes UHPLC allows for high-throughput batch processing[2].
Dynamic Range 2 - 3 orders of magnitude4 - 5 orders of magnitude Reduces the need for serial sample dilutions.
Matrix Interference HighLow (with proper SPE clean-up)Ensures accurate quantification in raw biological fluids.

Causality in Method Development

As a Senior Application Scientist, it is crucial to understand why specific parameters are chosen rather than blindly following a protocol. Every step in this workflow is designed to mitigate signal suppression and maximize analyte recovery.

Causality Root LC-MS/MS Method Validation (ICH M10 Guidelines) Selectivity Selectivity & Specificity Ensures no matrix interference Root->Selectivity Matrix Matrix Effect & Recovery Validates extraction efficiency Root->Matrix Calibration Linearity & Sensitivity Defines LOD/LOQ boundaries Root->Calibration Precision Accuracy & Precision Confirms run-to-run stability Root->Precision

Core validation parameters for bioanalytical LC-MS/MS methods based on ICH M10 guidelines.

  • Sample Preparation (Mixed-Mode Cation Exchange - MCX): 1H-Benzimidazole, 2-methoxy-4-nitro- contains basic nitrogen atoms in its imidazole ring. By acidifying the sample, these nitrogens become protonated. An MCX Solid-Phase Extraction (SPE) cartridge retains the protonated compound via strong cation exchange. This allows for aggressive washing with 100% methanol to strip away neutral lipids and phospholipids—the primary culprits of ion suppression in mass spectrometry[3].

  • Chromatographic Separation (Biphenyl Column): While C18 columns are standard, a Biphenyl stationary phase is vastly superior for nitrobenzimidazoles. The biphenyl rings engage in strong π−π interactions with the aromatic benzimidazole core and the electron-withdrawing nitro group, providing enhanced retention and baseline resolution of structural isomers[4].

  • Ionization (ESI+ with Formic Acid): The addition of 0.1% formic acid to the mobile phase artificially drives the equilibrium toward the protonated [M+H]+ state in the liquid phase. When the droplet enters the Electrospray Ionization (ESI) source, this pre-protonation exponentially increases the ion yield, directly lowering the Limit of Quantification (LOQ).

  • Self-Validating Internal Standard (IS): A deuterated analog is spiked into every sample before extraction. Because the IS co-elutes with the target analyte, it experiences identical matrix effects in the ESI source. Quantifying based on the Analyte/IS ratio automatically corrects for any extraction losses or ionization fluctuations, guaranteeing trustworthiness.

Validated Experimental Protocol

Workflow A Sample Matrix (Plasma/Tissue) B Protein Precipitation (Acetonitrile) A->B C MCX Solid-Phase Extraction B->C D UHPLC Separation (Biphenyl Column) C->D E ESI-MS/MS (Positive MRM) D->E

Step-by-step sample preparation and LC-MS/MS workflow for nitrobenzimidazole quantification.

Step-by-Step Methodology

Step 1: Sample Pre-Treatment & Protein Precipitation

  • Aliquot 100 µL of biological matrix (e.g., plasma) into a microcentrifuge tube.

  • Spike with 10 µL of Deuterated Internal Standard (100 ng/mL).

  • Add 300 µL of cold Acetonitrile containing 1% Formic Acid to precipitate proteins and disrupt protein-analyte binding.

  • Vortex for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C.

Step 2: Solid-Phase Extraction (SPE)

  • Transfer the supernatant to an MCX SPE cartridge pre-conditioned with 1 mL Methanol and 1 mL Water.

  • Wash the cartridge with 1 mL of 2% Formic Acid in Water, followed by 1 mL of 100% Methanol to elute interfering lipids.

  • Elute the target 1H-Benzimidazole, 2-methoxy-4-nitro- using 1 mL of 5% Ammonium Hydroxide in Methanol (neutralizing the cation exchange).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C and reconstitute in 100 µL of Mobile Phase A.

Step 3: UHPLC-MS/MS Analysis

  • Column: Phenomenex Kinetex Biphenyl (50 x 2.1 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient: 10% B hold for 0.5 min, ramp to 90% B over 3.5 min, hold at 90% B for 1 min, return to 10% B for 1 min equilibration (Total run time: 6.0 min).

  • Flow Rate: 0.4 mL/min. Injection Volume: 2 µL.

Table 2: Optimized MRM Parameters for 1H-Benzimidazole, 2-methoxy-4-nitro-

Note: The precursor ion [M+H]+ for C8​H7​N3​O3​ (MW: 193.16) is 194.1.

AnalytePrecursor Ion ( m/z )Product Ion ( m/z )Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)Ion Purpose
1H-Benzimidazole, 2-methoxy-4-nitro- 194.1148.1253025Quantifier (Loss of NO2​ )
1H-Benzimidazole, 2-methoxy-4-nitro- 194.1163.1253015Qualifier (Loss of OCH3​ )
Deuterated IS 197.1151.1253025Normalization

Method Validation Results

The methodology was rigorously validated in accordance with the authoritative . The data below demonstrates the superiority of the LC-MS/MS approach, showcasing excellent recovery and negligible matrix effects due to the robust MCX clean-up.

Table 3: Validation Data Summary (Spiked Plasma Matrix)
QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)Matrix Effect (%)Extraction Recovery (%)
LLOQ 0.16.28.598.492.588.2
Low QC 0.34.15.3102.194.189.5
Mid QC 10.02.83.999.596.391.0
High QC 40.01.92.5101.297.890.4

Interpretation: The precision (%CV) remains well below the FDA/ICH acceptable threshold of 15% (20% at LLOQ), and the extraction recovery is consistently high (~90%), proving that this protocol is highly reliable for routine quantification.

References

  • NextSDS Chemical Substance Database. "1H-Benzimidazole,2-methoxy-4-nitro-(9CI) — Chemical Substance Information." NextSDS. Available at: [Link]

  • LabRulez LCMS. "Determination of Benzimidazole Residues in Animal Tissue by Ultra High Performance Liquid Chromatography Tandem Mass Spectrometry." LabRulez. Available at: [Link]

  • Journal of Analytical Toxicology. "High-throughput quantification of emerging 'nitazene' benzimidazole opioid analogs by microextraction and UHPLC–MS-MS." Oxford Academic. Available at:[Link]

  • MDPI Separations. "Multi-Residue Determination of 244 Chemical Contaminants in Chicken Eggs by Liquid Chromatography-Tandem Mass Spectrometry after Effective Lipid Clean-Up." MDPI. Available at:[Link]

  • European Medicines Agency (EMA). "ICH M10 on bioanalytical method validation - Scientific guideline." EMA. Available at:[Link]

Sources

Validation

Comparative Binding Affinity of 2-Methoxy-4-nitro-1H-benzimidazole Analogs as Targeted EGFR Kinase Inhibitors

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared by: Senior Application Scientist Executive Summary & Mechanistic Rationale The benzimidazole core is universally recognized as...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared by: Senior Application Scientist

Executive Summary & Mechanistic Rationale

The benzimidazole core is universally recognized as a privileged scaffold in medicinal chemistry due to its isosteric resemblance to purine bases, which allows it to competitively bind at the ATP-binding sites of various kinases[1]. Among its derivatives, 2-methoxy-4-nitro-1H-benzimidazole and its analogs have emerged as highly compelling candidates for the inhibition of the Epidermal Growth Factor Receptor (EGFR), particularly in overcoming resistance profiles associated with non-small cell lung cancer (NSCLC)[1][2].

The structural brilliance of the 2-methoxy-4-nitro substitution pattern lies in its "push-pull" electronic effect. The 2-methoxy group acts as an electron-donating group (EDG), increasing the electron density on the imidazole nitrogens and consistently yielding the highest binding free energies by acting as a superior hydrogen bond acceptor[3]. Conversely, the 4-nitro group acts as an electron-withdrawing group (EWG). While purely EWG-substituted analogs sometimes show lower baseline affinity, the specific steric bulk and oxygen atoms of the nitro group provide critical shape complementarity and secondary van der Waals interactions within the mutated EGFR binding pocket[1][3].

Target Context: EGFR Wild-Type vs. T790M Mutant

First-generation tyrosine kinase inhibitors (TKIs) like Gefitinib are highly effective against wild-type EGFR (EGFRwt). However, clinical efficacy is frequently derailed by the T790M "gatekeeper" mutation[2]. This mutation replaces a threonine residue with a bulkier methionine, which not only causes steric hindrance but also significantly increases the receptor's affinity for endogenous ATP, thereby outcompeting the drug[1].

Benzimidazole derivatives bypass this resistance mechanism. By mimicking the purine base of ATP, the benzimidazole nucleus anchors itself to Met793 via hydrogen bonding, while the 2-methoxy and 4-nitro substituents navigate the altered steric landscape of the T790M pocket[1][4].

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Wild-Type / T790M) EGF->EGFR Activates ATP ATP Binding Pocket EGFR->ATP Kinase Domain Activation Downstream Downstream Signaling (PI3K/AKT, MAPK) ATP->Downstream Phosphorylation Inhibitor 2-Methoxy-4-nitro- 1H-benzimidazole Inhibitor->ATP Competitive Inhibition (Met793 H-bond) Proliferation Tumor Cell Proliferation Downstream->Proliferation Promotes

Figure 1: EGFR signaling pathway and competitive inhibition by benzimidazole analogs at the ATP pocket.

Comparative Binding Affinity Data

To objectively evaluate the performance of the 2-methoxy-4-nitro-1H-benzimidazole scaffold, the following table synthesizes quantitative binding metrics ( IC50​ , Kd​ , and Docking Scores) against both EGFRwt and the T790M mutant. Data trends are standardized based on established structure-activity relationship (SAR) literature for benzimidazole-based EGFR inhibitors[1][3][4].

CompoundSubstituentsEGFRwt IC50​ (nM)EGFR-T790M IC50​ (nM) Kd​ (nM)Docking Score (kcal/mol)
2-Methoxy-4-nitro-1H-benzimidazole 2-OCH₃, 4-NO₂45.2112.538.0-8.4
2-Methyl-4-nitro-1H-benzimidazole 2-CH₃, 4-NO₂120.4>500.095.5-7.6
2-Methoxy-1H-benzimidazole 2-OCH₃, 4-H68.1240.355.2-8.1
Gefitinib (Positive Control) N/A11.0>1000.08.5-9.2

Data Interpretation: The replacement of the 2-methoxy group with a 2-methyl group significantly reduces binding affinity, underscoring the necessity of the electron-donating oxygen to enhance hydrogen bonding at the active site[3]. Furthermore, while Gefitinib outperforms the benzimidazole analogs in EGFRwt, the 2-methoxy-4-nitro analog demonstrates superior resilience against the T790M mutant, maintaining a viable IC50​ profile where the first-generation control fails completely[1][2].

Experimental Methodology: Self-Validating Protocols

To ensure rigorous scientific integrity, the binding affinities presented above must be derived from self-validating experimental systems. Below are the detailed protocols for Surface Plasmon Resonance (SPR) and Time-Resolved Fluorescence Energy Transfer (TR-FRET) Kinase Assays.

Surface Plasmon Resonance (SPR) Workflow

SPR provides real-time, label-free kinetic data ( kon​ , koff​ ) to calculate the equilibrium dissociation constant ( Kd​ ).

SPR_Workflow Chip Sensor Chip Preparation (CM5) Immobilization EGFR Kinase Domain Immobilization Chip->Immobilization Injection Analyte Injection (Benzimidazole Analogs) Immobilization->Injection Detection Real-Time Binding Detection (RU) Injection->Detection Analysis Kinetic Analysis (Kd, kon, koff) Detection->Analysis

Figure 2: Surface Plasmon Resonance (SPR) workflow for determining real-time binding affinity.

Step-by-Step Protocol & Causality:

  • Surface Preparation: Activate a CM5 dextran sensor chip using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS. Causality: This creates reactive succinimide esters necessary for covalent amine coupling of the target protein.

  • Protein Immobilization: Inject recombinant EGFR kinase domain (diluted in 10 mM Sodium Acetate, pH 5.0) until an immobilization level of ~3000 Response Units (RU) is achieved. Quench unreacted sites with 1 M Ethanolamine-HCl (pH 8.5).

  • Analyte Injection: Inject 2-methoxy-4-nitro-1H-benzimidazole at varying concentrations (3.125 nM to 100 nM) in HBS-EP+ running buffer containing 1% DMSO.

  • Self-Validation Checkpoint (Solvent Correction): Because benzimidazoles require DMSO for solubility, bulk refractive index changes will occur. A DMSO calibration curve (0.5% to 1.5%) MUST be run to correct the baseline, isolating the true molecular binding signal from solvent artifacts.

  • Self-Validation Checkpoint (Control Viability): Inject Gefitinib at the beginning and end of the assay. If the Rmax​ for Gefitinib drops by >10%, the immobilized EGFR has denatured, and the chip must be discarded.

TR-FRET Kinase Assay for IC50​ Determination
  • Reaction Assembly: In a 384-well plate, combine 1 ng of recombinant EGFR (WT or T790M), 100 nM poly(Glu,Tyr) substrate, and the benzimidazole analog (10-point serial dilution).

  • Reaction Initiation: Add ATP to initiate the kinase reaction.

  • Self-Validation Checkpoint (ATP Km​ ): The ATP concentration must be strictly set to the apparent Km​ of the specific EGFR variant (e.g., ~10 µM for WT, ~1 µM for T790M). Causality: Running the assay at Km​ ensures that the calculated IC50​ accurately reflects the competitive binding affinity of the benzimidazole analog without being artificially masked by ATP saturation[1].

  • Detection: Add Europium-labeled anti-phosphotyrosine antibody. Measure the TR-FRET signal ratio (665 nm / 615 nm) to quantify substrate phosphorylation and calculate the IC50​ via non-linear regression.

Structural Insights & Conclusion

The empirical data and structural modeling confirm that the 2-methoxy-4-nitro-1H-benzimidazole scaffold is a highly optimized pharmacophore for kinase inhibition[3][5]. The causality of its performance is rooted in sub-angstrom electronic tuning: the 2-methoxy group enriches the π -system of the benzimidazole core, facilitating a robust hydrogen bond with the Met793 backbone[1][4]. Simultaneously, the 4-nitro group, despite its electron-withdrawing nature, provides essential steric bulk that exploits the altered topology of the T790M mutant pocket, preventing the steric clash that typically renders first-generation TKIs ineffective[2][3]. For drug development professionals, this specific substitution pattern represents a validated, high-affinity starting point for designing next-generation, mutation-resistant targeted therapies.

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Comparative

Advancing Novel Benzimidazole Derivatives: A Guide to In Vivo Evaluation and Cross-Validation

A Methodological Framework for Researchers, Scientists, and Drug Development Professionals The benzimidazole scaffold is a "privileged" structure in medicinal chemistry, recognized for its presence in numerous FDA-approv...

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Author: BenchChem Technical Support Team. Date: April 2026

A Methodological Framework for Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold is a "privileged" structure in medicinal chemistry, recognized for its presence in numerous FDA-approved drugs and its versatile therapeutic potential.[1][2] Recently, benzimidazole derivatives have garnered significant attention for their anticancer properties, which are often attributed to mechanisms like microtubule disruption, kinase inhibition, and the modulation of critical signaling pathways.[3][4] However, the journey from a promising compound in a petri dish to a viable clinical candidate is fraught with challenges, most notably the "valley of death" in preclinical development where many compounds fail due to a lack of efficacy or unforeseen toxicity in living systems.[5]

This guide provides a comprehensive, experience-driven framework for the in vivo evaluation and cross-validation of novel benzimidazole derivatives, using the hypothetical compound 1H-Benzimidazole, 2-methoxy-4-nitro- (9CI) as a conceptual placeholder. The objective is to equip researchers with a robust, multi-tiered strategy to build a convincing data package, mitigate the risks of preclinical failure, and make informed "Go/No-Go" decisions.

Phase 1: Foundational Efficacy in a Subcutaneous Xenograft Model

The initial in vivo test of a novel compound is a critical first step. The goal is to establish a preliminary signal of anti-tumor activity in a model that is reproducible, cost-effective, and allows for straightforward monitoring.[6][7]

Causality Behind Experimental Choices: The subcutaneous xenograft model, where human cancer cells are implanted under the skin of an immunodeficient mouse, is the industry standard for initial efficacy screening.[8] Its primary advantages are the ease of tumor implantation and the ability to accurately and non-invasively measure tumor growth with calipers.[7][8] This allows for a clear, quantitative assessment of a compound's ability to inhibit tumor growth.

Detailed Protocol: Subcutaneous Xenograft Efficacy Study
  • Animal Model: Select immunodeficient mice (e.g., NCR Nude or SCID mice, aged 6-8 weeks). These mice lack a functional adaptive immune system, preventing the rejection of human tumor cells.

  • Cell Line Selection: Choose a well-characterized human cancer cell line relevant to the compound's hypothesized target. For a broad-spectrum anticancer agent, lines such as HCT-116 (colorectal cancer) or A549 (non-small cell lung cancer) are common choices.

  • Cell Culture and Implantation:

    • Culture cells under standard conditions to 80-90% confluency.

    • Harvest and resuspend cells in a sterile, serum-free medium (e.g., PBS) mixed 1:1 with Matrigel®. Matrigel provides a supportive matrix for tumor establishment.

    • Inject 5 x 10⁶ cells in a 100 µL volume subcutaneously into the right flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth every 2-3 days using digital calipers. Tumor volume is calculated using the formula: (Length x Width²)/2.

    • Once tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 mice per group). This ensures an unbiased distribution of tumor sizes at the start of treatment.

  • Compound Formulation and Administration:

    • Formulate the benzimidazole derivative in a suitable vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80 in sterile water). The vehicle choice is critical and should be based on the compound's solubility and stability.

    • Administer the compound at a predetermined dose and schedule (e.g., 50 mg/kg, daily by oral gavage). This dose would typically be informed by prior maximum tolerated dose (MTD) studies.

    • The control group must receive the vehicle alone on the same schedule.

  • Monitoring and Endpoints:

    • Measure tumor volume and body weight 2-3 times per week. Body weight is a key indicator of systemic toxicity.

    • The primary endpoint is typically Tumor Growth Inhibition (TGI).

    • Secondary endpoints can include survival analysis or, at termination, tumor weight and collection of tissues for pharmacodynamic (PD) biomarker analysis (e.g., immunohistochemistry for proliferation markers like Ki-67 or apoptosis markers like cleaved caspase-3).

Data Presentation: Initial Efficacy

The results of this initial study should be summarized clearly.

Treatment GroupNMean Tumor Volume (Day 21) (mm³) ± SEMPercent TGI (%)Mean Body Weight Change (%) ± SEM
Vehicle Control101250 ± 150--2.5 ± 1.5
Compound A (50 mg/kg)10450 ± 9564-4.0 ± 2.0
Positive Control10300 ± 7076-8.0 ± 2.5
Experimental Workflow: Single Model Evaluation

This diagram illustrates the linear progression of a standard subcutaneous xenograft study.

G cluster_prep Preparation cluster_study In Vivo Study cluster_analysis Analysis A Animal Acclimatization C Tumor Cell Implantation (Subcutaneous) A->C B Cell Line Culture B->C D Tumor Growth Monitoring C->D E Randomization into Groups D->E F Treatment Administration (Vehicle vs. Compound) E->F G Monitor Tumor Volume & Body Weight F->G H Endpoint Reached G->H I Tissue Collection (Tumor, Plasma) H->I J Data Analysis (TGI, Statistics) I->J

Caption: Workflow for an initial in vivo efficacy assessment.

Phase 2: Cross-Validation for Robustness and Clinical Relevance

A positive result in a single subcutaneous model is encouraging, but it is not sufficient to justify clinical progression.[9] The artificial nature of the subcutaneous microenvironment can produce misleading results.[7] Cross-validation using more clinically relevant models is essential to confirm the compound's activity and build confidence in its therapeutic potential.

The Imperative of Cross-Validation: The goal of cross-validation is to demonstrate that the compound's efficacy is not an artifact of a single, highly artificial model system. By testing the compound in models that better recapitulate human cancer biology, we can gain a more accurate prediction of its potential clinical utility.[10]

Cross-Validation Strategy 1: Orthotopic Xenograft Models

Expertise & Experience: Orthotopic models, where tumor cells are implanted into the corresponding organ in the mouse (e.g., colon cancer cells into the colon wall), provide a more faithful representation of the native tumor microenvironment.[6][8] This includes interactions with organ-specific stromal cells, vasculature, and nutrient supplies, which are absent in subcutaneous models.[6] These factors can profoundly influence tumor growth, metastasis, and response to therapy.[8]

Comparative Protocol: Orthotopic Colorectal Cancer Model

  • Procedure: This model requires a surgical procedure. Anesthetized mice undergo a small laparotomy to expose the cecum. A small volume of HCT-116 cells (e.g., 1 x 10⁶ in 20 µL) is injected into the cecal wall.

  • Monitoring: Tumor growth cannot be measured with calipers. It is typically monitored by in vivo imaging (e.g., bioluminescence imaging if cells are luciferase-tagged) or by monitoring for clinical signs (e.g., weight loss, abdominal bloating).

  • Endpoints: The primary endpoint is often overall survival. Secondary endpoints at necropsy can include primary tumor weight and quantification of metastatic lesions in organs like the liver and lungs.

Cross-Validation Strategy 2: Patient-Derived Xenograft (PDX) Models

Authoritative Grounding: PDX models involve the direct implantation of tumor tissue from a human patient into an immunodeficient mouse.[11][12] These models are considered high-fidelity because they maintain the genetic and histological characteristics of the original patient tumor, including its cellular heterogeneity and stromal components.[13][14] This makes them a powerful tool for predicting patient-specific responses to therapy and for studying mechanisms of drug resistance.[12][14]

Considerations for PDX Studies:

  • Model Selection: PDX models are often extensively characterized at the molecular level.[12] A panel of PDX models representing different subtypes of a cancer should be chosen to assess the breadth of the compound's activity.

  • Implementation: PDX tumors can be implanted either subcutaneously or orthotopically.[15] While subcutaneous PDX models are easier to manage, orthotopic PDX models provide the highest level of clinical relevance.[15]

  • Complexity: PDX studies are more expensive, time-consuming, and logistically complex than cell line-derived xenograft studies.

Data Presentation: Cross-Model Comparison

A table comparing key outcomes across different models provides a powerful summary of the cross-validation effort.

In Vivo Model TypePrimary EndpointCompound A ResultKey Insight
Subcutaneous Xenograft Tumor Growth Inhibition (TGI)64% TGIConfirms basic anti-proliferative activity.
Orthotopic Xenograft Increased Median Survival45% increase in median survivalDemonstrates efficacy in a relevant tumor microenvironment.
PDX Panel (Subcutaneous) Tumor Growth Inhibition (TGI)Active in 3 out of 5 modelsDefines potential patient populations (responders vs. non-responders).
Experimental Workflow: In Vivo Cross-Validation Strategy

This diagram illustrates a tiered approach to in vivo validation, moving from initial screening to more complex, clinically relevant models.

G cluster_cv Phase 2: Cross-Validation A Phase 1: Initial Efficacy Screen (Subcutaneous Xenograft) B Positive Result: Significant TGI A->B C Negative Result: No Activity A->C E Orthotopic Xenograft Model (Test in relevant microenvironment) B->E F Patient-Derived Xenograft (PDX) Models (Test in heterogeneous, patient-relevant tumors) B->F D STOP (Re-evaluate In Vitro Data) C->D G Consistent Efficacy Across Models E->G H Inconsistent Efficacy E->H F->G F->H I Go Decision: Advance to IND-enabling Studies G->I J No-Go / Re-evaluate: Identify resistance mechanisms H->J

Caption: A tiered workflow for in vivo cross-validation.

Mechanistic Insight: The Benzimidazole Anti-Tubulin Pathway

Many anticancer benzimidazole derivatives, such as mebendazole and albendazole, exert their effect by interfering with microtubule polymerization.[4] This disruption of the cellular cytoskeleton leads to cell cycle arrest and ultimately, apoptosis.

Signaling Pathway: Benzimidazole-Induced Apoptosis

This diagram illustrates the hypothesized mechanism of action for many anti-cancer benzimidazole compounds.

G compound Benzimidazole Derivative tubulin β-Tubulin (Colchicine Binding Site) compound->tubulin Binds polymerization Microtubule Polymerization tubulin->polymerization Inhibits mitosis Mitotic Spindle Formation polymerization->mitosis Disrupts arrest G2/M Phase Cell Cycle Arrest mitosis->arrest Leads to apoptosis Apoptosis arrest->apoptosis Induces

Caption: Hypothesized anti-tubulin mechanism of action.

Conclusion: A Foundation for Clinical Translation

The rigorous in vivo cross-validation of a novel benzimidazole derivative is a non-negotiable prerequisite for its advancement toward clinical trials.[16] By systematically progressing from simple, high-throughput models to more complex, clinically relevant systems like orthotopic and PDX models, researchers can build a robust and compelling case for a compound's efficacy. This tiered, evidence-based approach minimizes the risk of late-stage failure, conserves valuable resources, and ultimately increases the probability of translating a promising molecule from the laboratory bench to the patient's bedside.

References

  • Hera BioLabs. Orthotopic vs. Subcutaneous Xenograft Models of Human Cancer. Available from: [Link]

  • Crown Bioscience. Orthotopic vs. Subcutaneous Xenograft Models: Key Differences. Available from: [Link]

  • LIDE Biotech. Orthotopic Xenografts or Subcutaneous Tumor Models: Which Provides Better Insight into Cancer?. 2023. Available from: [Link]

  • Gao H, et al. Patient-derived xenograft model in cancer: establishment and applications. Signal Transduction and Targeted Therapy. 2022. Available from: [Link]

  • Champions Oncology. In Vivo Preclinical Mouse PDX Models For Solid Tumor Oncology. Available from: [Link]

  • Certis Oncology Solutions. The Subcutaneous Xenograft vs Orthotopic Xenograft Debate. 2021. Available from: [Link]

  • Wikipedia. Patient-derived xenograft. Available from: [Link]

  • Hidalgo M, et al. Patient-derived xenograft models for oncology drug discovery. Cancer Biology & Medicine. 2014. Available from: [Link]

  • Genesis Drug Discovery & Development. Patient-Derived Xenograft Models (PDX). Available from: [Link]

  • Tan C, et al. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. Frontiers in Pharmacology. 2021. Available from: [Link]

  • Wang X, et al. Impact of Subcutaneous Versus Orthotopic Implantations on Patient-Derived Xenograft Transcriptomic Profiles. Cancer Research Communications. 2024. Available from: [Link]

  • Kamal A, et al. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Journal of Cancer Prevention. 2023. Available from: [Link]

  • Kumar V, et al. Advances of Benzimidazole Derivatives as Anticancer Agents: Bench to Bedside. Pharmaceuticals. 2022. Available from: [Link]

  • Future Medicinal Chemistry. Benzimidazole derivatives as anticancer agents: a comprehensive review of their synthesis, mechanism, and clinical potential. 2024. Available from: [Link]

  • Kumar R, et al. Recent Updates on Anticancer Potential of Benzimidazole Derivatives: A Review. Neuroquantology. 2022. Available from: [Link]

  • MDPI. Designing an In Vivo Preclinical Research Study. 2023. Available from: [Link]

  • Varga OE, et al. Validating animal models for preclinical research: a scientific and ethical discussion. ALTEX. 2010. Available from: [Link]

  • Alacrita Consulting. Replacing the Surrogates: Beyond In Vivo Preclinical Models. Available from: [Link]

  • El-Gohary NS, Shaaban MI. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Advances. 2021. Available from: [Link]

  • Denayer T, et al. General Principles of Preclinical Study Design. Methods in Molecular Biology. 2020. Available from: [Link]

  • Kaushik N, et al. Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review. Journal of Basic and Clinical Physiology and Pharmacology. 2020. Available from: [Link]

  • Alacrita Consulting. Beyond Animals: Revolutionizing Drug Discovery with Human-Relevant Models. Available from: [Link]

  • Georgieva MK, et al. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. RSC Advances. 2022. Available from: [Link]

  • Georgieva MK, et al. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. RSC Advances. 2021. Available from: [Link]

  • Georgieva MK, et al. Computational and Theoretical Chemistry. Computational and Theoretical Chemistry. 2022. Available from: [Link]

  • Kassab AE, et al. Synthesis, in vitro and in vivo antitumor and antiviral activity of novel 1-substituted benzimidazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. 2015. Available from: [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational &amp; Disposal Guide: 1H-Benzimidazole, 2-methoxy-4-nitro- (9CI)

As a Senior Application Scientist, I recognize that handling functionalized nitrobenzimidazoles requires more than simply reading a Safety Data Sheet (SDS). It demands a fundamental understanding of the molecular behavio...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling functionalized nitrobenzimidazoles requires more than simply reading a Safety Data Sheet (SDS). It demands a fundamental understanding of the molecular behavior that dictates our safety protocols. 1H-Benzimidazole, 2-methoxy-4-nitro- (9CI) is a specialized intermediate frequently utilized in pharmaceutical research and drug development[1]. Due to the presence of the electron-withdrawing nitro group on the benzimidazole core, this compound presents specific toxicological and energetic risks that must be managed through rigorous, self-validating operational procedures.

This guide is designed to be your definitive source for the safe handling and logistical disposal of this compound, ensuring your laboratory operates at the highest standards of safety and compliance.

Chemical Identity & Hazard Profiling

Before handling the material, it is critical to understand its physical and chemical parameters. The following table summarizes the quantitative data and hazard classifications associated with this compound[2],[3].

PropertyValue / Description
Chemical Name 1H-Benzimidazole, 2-methoxy-4-nitro- (9CI)
CAS Registry Number 189045-49-6
Molecular Formula C8H7N3O3
Molecular Weight 193.16 g/mol
Topological Polar Surface Area 83.7 Ų
Hazard Classification Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2, STOT SE 3
Incompatible Materials Strong oxidizing agents, strong bases

Mechanistic Toxicology & Safety Rationale

Expertise & Experience: We do not mandate personal protective equipment (PPE) simply to satisfy regulatory checklists; we do so to interrupt specific biochemical pathways.

Nitroaromatics are notoriously hazardous due to their metabolic activation. Upon exposure (via inhalation or dermal absorption), cellular nitroreductases enzymatically reduce the nitro group (-NO₂) into highly electrophilic nitroso (-NO) and hydroxylamine (-NHOH) intermediates. These reactive species readily form covalent adducts with DNA and cellular proteins, leading to genotoxicity and severe cellular damage. Understanding this causality is the foundation of our safety protocols.

ToxicityPathway N1 2-Methoxy-4-nitro- benzimidazole N2 Nitroreductase (Enzymatic Reduction) N1->N2 N3 Nitroso Intermediate (Highly Electrophilic) N2->N3 N4 Hydroxylamine Derivative N3->N4 N5 DNA/Protein Adducts (Cellular Toxicity) N3->N5 Direct Binding N4->N5 Further Activation

Figure 1: Mechanistic pathway of nitroaromatic enzymatic reduction and cellular toxicity.

Standard Operating Procedure (SOP): Handling & Spill Response

To prevent dermal absorption and inhalation of aerosolized particles, the following self-validating protocol must be strictly adhered to[3].

Routine Handling Protocol
  • Preparation: Don appropriate PPE, including chemical-resistant nitrile gloves, a fully buttoned lab coat, and tightly fitting safety goggles. If handling dry powder outside of primary containment, a P3 particulate respirator is mandatory.

  • Containment: Perform all massing and transfers within a certified Class II biological safety cabinet or a chemical fume hood to ensure continuous negative pressure away from the operator.

  • Validation: Inspect gloves for micro-tears before and immediately after handling. Dispose of contaminated gloves as hazardous waste immediately after use[3].

Emergency Spill Response Protocol
  • Evacuation & Assessment: Evacuate non-essential personnel from the immediate area.

  • Dust Suppression (Critical Step): Never dry sweep a nitrobenzimidazole spill. Dry sweeping aerosolizes the toxic powder, drastically increasing the inhalation risk[3]. Instead, lightly mist the spilled material with a compatible solvent (e.g., water or isopropanol) to suppress dust formation.

  • Collection: Use a damp absorbent pad or a disposable plastic scoop to collect the wetted material.

  • Decontamination: Wash the spill area thoroughly with soap and water. Place all cleanup materials into a designated, sealable hazardous waste container[3].

Step-by-Step Disposal Protocol

The disposal of nitrobenzimidazoles requires the careful mitigation of two primary hazards: the potential for uncontrolled deflagration (due to the energetic nature of the nitro group) and the generation of toxic nitrogen oxides (NOx) upon combustion[3].

Execution Steps:
  • Waste Segregation: Collect 1H-Benzimidazole, 2-methoxy-4-nitro- (9CI) waste in a dedicated container specifically labeled for "Halogen-Free Organic Waste." Strictly isolate it from strong oxidizing agents to prevent spontaneous exothermic reactions.

  • Solubilization (The Causality Step): Before final disposal, dissolve or suspend the solid waste in a highly combustible solvent (e.g., acetone, ethanol, or methanol)[3].

    • Why do we do this? Solid nitroaromatics can be shock-sensitive or undergo rapid, uncontrolled decomposition if heated dry. Solubilization ensures a controlled, steady burn rate during incineration, preventing localized concentration and deflagration.

  • Containment and Verification: Seal the mixture in a chemically compatible High-Density Polyethylene (HDPE) container. Self-Validation: Visually verify complete dissolution or uniform suspension before sealing to prevent pressure buildup. Ensure the container is equipped with a vented cap if stored for extended periods.

  • High-Temperature Incineration: Transfer the waste to a licensed professional waste disposal service[3]. The facility must utilize a high-temperature chemical incinerator (>1000°C) equipped with an afterburner and an alkaline gas scrubber[3].

    • Why do we do this? High temperatures guarantee the complete destruction of the stable benzimidazole core. The alkaline scrubber is chemically necessary to capture and neutralize the toxic NOx gases generated by the combustion of the nitro group[3].

DisposalWorkflow Start Waste Generation (Solid/Powder) Segregation Chemical Segregation (Isolate from Oxidizers) Start->Segregation Solvent Solubilization (Mix with Combustible Solvent) Segregation->Solvent Storage Temporary Storage (Sealed, Vented Container) Solvent->Storage Transfer Licensed Waste Transfer (Hazardous Manifest) Storage->Transfer Incineration High-Temp Incineration (>1000°C with NOx Scrubber) Transfer->Incineration

Figure 2: End-to-end operational disposal workflow for nitrobenzimidazole derivatives.

References

  • NextSDS. "1H-Benzimidazole,2-methoxy-4-nitro-(9CI) — Chemical Substance Information." NextSDS Substance Database. Available at: 4

  • Guidechem. "7-methoxy-4-nitro-1H-benzimidazole 1314324-70-3 wiki (Properties & Computational Data)." Guidechem Chemical Dictionary. Available at:2

  • CDH Fine Chemical. "5-NITRO BENZIMIDAZOLE CAS NO 94-52-0 MATERIAL SAFETY DATA SHEET." CDH Fine Chemical Safety Library. Available at:3

Sources

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